4-Amino-3-chlorobenzoic acid
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212132. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-amino-3-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYBPEDZAUFQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179563 | |
| Record name | 4-Amino-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2486-71-7 | |
| Record name | 4-Amino-3-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-chlorobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2486-71-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-3-CHLOROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBC9H9RW4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-3-chlorobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 4-Amino-3-chlorobenzoic acid (CAS No: 2486-71-7). The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of workflows and biological pathways.
Core Chemical Properties
This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a chlorine atom, and a carboxylic acid moiety, makes it a versatile building block in organic and medicinal chemistry.
Physicochemical and Spectroscopic Data
The key quantitative and qualitative properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 2486-71-7[1][2][3] |
| Molecular Formula | C₇H₆ClNO₂[1][3] |
| Molecular Weight | 171.58 g/mol [1][3] |
| InChI Key | YIYBPEDZAUFQLO-UHFFFAOYSA-N[3] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Cl)N[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Solid, white to off-white powder/crystal | [2][4] |
| Melting Point | 224-229 °C | [3] |
| Boiling Point | 341.2 °C at 760 mmHg (Predicted) | N/A |
| pKa | 4.49 ± 0.10 (Predicted) | N/A |
| Solubility | Soluble in Methanol. Inferred solubility in other polar organic solvents like DMSO and Ethanol. Low solubility in water and non-polar solvents is expected. |
Table 3: Spectroscopic Data
| Spectrum | Data | Source |
| ¹H NMR | (D₆-DMSO) δ: 12.37 (br s, 1H), 7.71 (d, 1H), 7.59 (dd, 1H), 6.79 (d, 1H), 6.15 (s, 2H) | [2] |
| IR & Mass Spectra | Publicly available, verified IR and Mass Spectra for the specific isomer (CAS 2486-71-7) are not readily found in the searched databases. Standard characterization would involve these techniques. | N/A |
Synthesis and Reactions
This compound is typically synthesized from its corresponding ester and serves as a key intermediate in more complex molecular scaffolds, notably through cross-coupling reactions.
Synthesis via Saponification
A common and high-yielding method for producing this compound is the hydrolysis (saponification) of its methyl ester precursor.
Experimental Protocol: Saponification of Methyl 4-amino-3-chlorobenzoate [2]
-
Saponification: Dissolve methyl 4-amino-3-chlorobenzoate (21.6 mmol) in ethanol (25 mL) and 1M NaOH aqueous solution (25 mL) in a round-bottom flask.
-
Reaction: Heat the mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Post-treatment: After the reaction is complete, remove the organic solvent by evaporation under reduced pressure.
-
Precipitation: Cool the remaining aqueous solution and adjust the pH to 4 with a suitable acid (e.g., 1N HCl). A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by filtration. Wash the collected solid with water and subsequently dry it under a vacuum to obtain the final product. The reported yield for this procedure is 92%.[2]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. The chloro-substituent can participate in these reactions, though it is generally less reactive than the bromo- or iodo-analogs, often requiring higher temperatures and more specialized catalyst systems.
Experimental Protocol: Representative Suzuki-Miyaura Coupling This is a generalized protocol and requires optimization for specific substrates and catalyst systems.
-
Reaction Setup: In a flame-dried reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane/Water) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the mixture with vigorous stirring. Temperatures of 100-120 °C may be required for the chloro-derivative. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography or recrystallization to yield the desired 4-amino-3-aryl-benzoic acid.
Biological Activity and Applications
This compound and its derivatives are of significant interest in drug discovery, particularly in oncology.
EGFR Tyrosine Kinase Inhibition
Derivatives of 4-amino-3-chloro benzoate ester have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key target in cancer therapy, and its inhibition can disrupt signaling pathways that drive tumor cell proliferation and survival.
Mechanism of Action: Induction of Apoptosis Certain ester derivatives of this compound have been shown to induce cytotoxicity in cancer cell lines by targeting EGFR. This inhibition can lead to the activation of the extrinsic apoptotic pathway, which is mediated by the activation of caspase-8 and the subsequent executioner caspase-3.
Experimental Protocols for Biological Assays
Protocol: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ TR-FRET) This protocol is a representative example for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test compound (e.g., starting from 10 mM in 100% DMSO).
-
Prepare a 2X solution of EGFR kinase and a 2X solution of GFP-tagged substrate in kinase buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the test compound dilution to the assay wells.
-
Add 5 µL of the 2X EGFR kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution. Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA and a terbium-labeled anti-phosphotyrosine antibody.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (GFP) and 495 nm (terbium) after excitation at 340 nm. Calculate the emission ratio (520/495) and plot against compound concentration to determine the IC₅₀ value.
Protocol: Cytotoxicity Assay (MTT Assay) This protocol is for determining the cytotoxic effects on cancer cell lines such as A549, HepG2, and HCT-116.
-
Cell Culture: Culture the desired cancer cell line (e.g., A549) in the appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: Harvest cells and seed them into 96-well plates at a density of approximately 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the vehicle-treated cells (representing 100% viability) and plot against compound concentration to determine the IC₅₀ value.
References
An In-depth Technical Guide to 4-Amino-3-chlorobenzoic Acid
CAS Number: 2486-71-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-3-chlorobenzoic acid, a pivotal building block in medicinal chemistry and organic synthesis. This document collates critical data on its physicochemical properties, detailed experimental protocols for its synthesis, and its application in the development of targeted therapeutics, particularly as a scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors.
Core Physicochemical and Safety Data
This compound is a substituted aromatic carboxylic acid that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structural features, including an amino group, a chlorine atom, and a carboxylic acid moiety, provide multiple reactive sites for chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 2486-71-7 | [1][2] |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 224-229 °C | [1][4] |
| Purity | ≥97% (HPLC) | [5][6] |
| InChI Key | YIYBPEDZAUFQLO-UHFFFAOYSA-N | [3] |
| SMILES String | Nc1ccc(cc1Cl)C(O)=O | [4] |
Table 2: Safety and Hazard Information
| Hazard Statement | Code | Classification |
| Harmful if swallowed | H302 | Acute Toxicity (Oral), Category 4 |
| Causes skin irritation | H315 | Skin Irritation, Category 2 |
| Causes serious eye irritation | H319 | Eye Irritation, Category 2 |
| May cause respiratory irritation | H335 | Specific Target Organ Toxicity — Single Exposure, Category 3 |
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[7][8]
Synthesis and Experimental Protocols
The most common and high-yielding synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 4-amino-3-chlorobenzoate.[9]
Experimental Protocol: Hydrolysis of Methyl 4-amino-3-chlorobenzoate
Materials:
-
Methyl 4-amino-3-chlorobenzoate
-
Methanol (MeOH)
-
1 N Sodium Hydroxide (NaOH) solution
-
1 N Hydrochloric Acid (HCl) solution
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve methyl 4-amino-3-chlorobenzoate (e.g., 2 g, 10.8 mmol) in methanol (e.g., 20 mL) in a round-bottom flask.[3]
-
Add 1 N NaOH solution (e.g., 11 mL, 11 mmol) to the mixture.[3]
-
Heat the reaction mixture to 45°C and stir for 5 hours.[3]
-
Continue stirring the mixture at room temperature overnight.[3]
-
To drive the reaction to completion, an additional portion of 1 N NaOH (e.g., 5 mL, 5 mmol) can be added, followed by stirring at 45°C for another 2 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Acidify the remaining aqueous solution with 1 N HCl (e.g., 16 mL) to precipitate the product.[3]
-
Collect the solid precipitate by filtration.
-
Wash the solid with water and dry it under vacuum to yield this compound. A reported yield for this procedure is approximately 94.6%.[3][9]
Applications in Drug Discovery
This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its derivatives have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][10]
Role in EGFR Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
Derivatives of this compound have been designed to act as ATP-competitive inhibitors at the EGFR tyrosine kinase domain. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation and activation of EGFR, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells.[10][11] A study on novel 4-amino-3-chloro benzoate ester derivatives showed that some of these compounds exhibited significant cytotoxic effects against lung, liver, and colon cancer cell lines and demonstrated strong inhibitory activity against the EGFR tyrosine kinase.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 2486-71-7 [chemicalbook.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. 4-氨基-3-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. content.labscoop.com [content.labscoop.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Amino-3-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-3-chlorobenzoic acid, a pivotal chemical intermediate in the pharmaceutical and chemical industries. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in contemporary drug development, particularly in the synthesis of targeted cancer therapeutics.
Core Physicochemical and Spectroscopic Data
This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring an amino group, a chlorine atom, and a carboxylic acid functional group on a benzene ring, makes it a versatile building block in organic synthesis.
| Property | Value | Reference |
| Molecular Weight | 171.58 g/mol | [1][2][3] |
| Molecular Formula | C₇H₆ClNO₂ | [2] |
| CAS Number | 2486-71-7 | |
| Physical Form | Solid, White powder | [4] |
| Melting Point | 224-229 °C | |
| IUPAC Name | This compound | |
| SMILES String | Nc1ccc(cc1Cl)C(O)=O | |
| InChI Key | YIYBPEDZAUFQLO-UHFFFAOYSA-N | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
A common and high-yield method for synthesizing this compound is through the hydrolysis of its methyl ester precursor, methyl 4-amino-3-chlorobenzoate.[1][5]
Materials:
-
Methyl 4-amino-3-chlorobenzoate
-
Methanol (MeOH)
-
1 N Sodium Hydroxide (NaOH) solution
-
1 N Hydrochloric Acid (HCl) solution
Procedure:
-
Dissolve methyl 4-amino-3-chlorobenzoate (e.g., 2 g, 10.8 mmol) in methanol (20 mL) in a reaction vessel.
-
Add 1 N NaOH (11 mL, 11 mmol) to the solution at 45°C.
-
Stir the reaction mixture for 5 hours at 45°C, then continue stirring overnight at room temperature.
-
To drive the reaction to completion, an additional portion of 1 N NaOH (5 mL, 5 mmol) can be added, and the mixture stirred at 45°C for another 2 hours.[1]
-
Monitor the reaction's progress using thin-layer chromatography.[5]
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Acidify the remaining solution with 1 N HCl (e.g., 16 ml) to precipitate the product.[1]
-
Collect the solid precipitate by filtration, wash with water, and dry to yield this compound. A reported yield for this method is 94.6%.[1][5]
Caption: Workflow for the synthesis of this compound.
HPLC with UV detection is a robust method for the quantification of this compound, particularly in biological matrices where it is a metabolite of the local anesthetic 2-Chloroprocaine.[6]
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase (e.g., a mixture of aqueous buffer with an ion-pairing agent like sodium 1-heptanesulfonate and an organic modifier)
-
This compound reference standard
-
Methanol for standard preparation
-
Perchloric acid for sample protein precipitation
Procedure (for plasma samples):
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Create a series of working standards by diluting the stock solution with the mobile phase to generate a calibration curve.[6]
-
Sample Preparation: To 1 mL of plasma, add a known amount of an internal standard. Precipitate plasma proteins by adding 0.5 mL of 10% perchloric acid.[6]
-
Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Injection: Inject a portion of the supernatant (e.g., 20 µL) into the HPLC system.
-
Analysis: Separate the components using a C18 column with an isocratic mobile phase. Detect the analyte using a UV detector at its wavelength of maximum absorbance.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. Determine the concentration of this compound in the sample from this curve.
Application in Drug Development and Biological Significance
This compound and its derivatives are of significant interest in drug discovery, primarily as precursors for the synthesis of kinase inhibitors.
Recent research has focused on synthesizing novel derivatives of 4-amino-3-chloro benzoate esters as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8] Overexpression of EGFR is a hallmark of many cancers, making it a critical target for therapeutic intervention.
Derivatives, such as hydrazine-1-carbothioamides synthesized from this compound, have shown promising results.[7] One such compound, designated N5a, demonstrated significant cytotoxicity in A549 (lung), HepG2 (liver), and HCT-116 (colon) cancer cell lines.[7]
The therapeutic effect of these derivatives is achieved by inhibiting the EGFR signaling pathway. This inhibition leads to the induction of the extrinsic apoptotic pathway, a form of programmed cell death. The mechanism involves the activation of key executioner proteins, caspase 3 and caspase 8.[7]
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. 3-Amino-4-chlorobenzoic acid [webbook.nist.gov]
- 3. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2486-71-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-3-chlorobenzoic Acid: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-3-chlorobenzoic acid, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical structure, physicochemical properties, synthesis protocols, and its emerging role in the development of targeted cancer therapies, particularly as a scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors.
Core Chemical and Physical Properties
This compound, with the CAS number 2486-71-7, is a substituted aromatic carboxylic acid.[1] Its structure, featuring an amino group, a chloro group, and a carboxylic acid group on a benzene ring, makes it a versatile building block in organic synthesis.
Chemical Structure and Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 2486-71-7[1] |
| Molecular Formula | C₇H₆ClNO₂[1] |
| Molecular Weight | 171.58 g/mol [1] |
| SMILES String | Nc1ccc(cc1Cl)C(O)=O[1] |
| InChI Key | YIYBPEDZAUFQLO-UHFFFAOYSA-N[2] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to orange to green powder/crystal | [3] |
| Melting Point | 224-229 °C | [1] |
| Purity | >97.0% (HPLC) | [3] |
| Solubility | Soluble in Methanol | [4] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the hydrolysis of its corresponding methyl ester, methyl 4-amino-3-chlorobenzoate.[2][5]
Experimental Protocol: Hydrolysis of Methyl 4-amino-3-chlorobenzoate
Objective: To synthesize this compound with a high yield.
Materials:
-
Methyl 4-amino-3-chlorobenzoate (10.8 mmol, 2 g)[2]
-
Methanol (MeOH, 20 mL)[2]
-
1 N Sodium Hydroxide (NaOH) solution (16 mL total)[2]
-
1 N Hydrochloric Acid (HCl) solution (16 mL)[2]
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
A solution of methyl 4-amino-3-chlorobenzoate (2 g, 10.8 mmol) in methanol (20 mL) is prepared in a round-bottom flask.[2]
-
To this solution, 11 mL (11 mmol) of 1 N NaOH is added.[2]
-
The reaction mixture is heated to 45°C and stirred for 5 hours.[2]
-
The mixture is then stirred overnight at room temperature.[2]
-
An additional 5 mL (5 mmol) of 1 N NaOH is added, and the reaction is stirred at 45°C for another 2 hours to ensure complete hydrolysis.[2]
-
The methanol is removed under reduced pressure (concentration of solvent).[2]
-
1 N HCl (16 mL) is added to the aqueous residue to precipitate the product.[2]
-
The resulting solid precipitate is collected by filtration, washed with water, and dried to yield this compound.[2]
Expected Yield: Approximately 94.6% (1.75 g, 10.2 mmol).[2]
Synthesis Workflow Diagram
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The following data was obtained in D6-DMSO.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.37 | br s | 1H | -COOH |
| 7.71 | d | 1H | Aromatic H |
| 7.59 | dd | 1H | Aromatic H |
| 6.79 | d | 1H | Aromatic H |
| 6.15 | s | 2H | -NH₂ |
Data sourced from ChemicalBook.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine |
| 3300-2500 | O-H stretch | Carboxylic Acid |
| 1710-1680 | C=O stretch | Carboxylic Acid |
| 1640-1550 | N-H bend | Primary Amine |
| 800-600 | C-Cl stretch | Aryl Halide |
Expected ranges based on typical functional group absorptions.
Application in Drug Development: EGFR Inhibition
This compound serves as a valuable scaffold for the synthesis of novel compounds targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell signaling.[6] Derivatives of this molecule have shown promise as tyrosine kinase inhibitors.[6]
The EGFR Signaling Pathway
The EGFR signaling pathway is a complex cascade that regulates cell growth, proliferation, and survival.[2] Its aberrant activation is a hallmark of many cancers. EGFR inhibitors, often small molecules, compete with ATP at the kinase domain, thereby blocking the downstream signaling cascade.
Biological Activity of Derivatives
Recent studies have synthesized derivatives of 4-amino-3-chloro benzoate esters and evaluated their cytotoxic activity against various cancer cell lines. One such derivative, a hydrazine-1-carbothioamide compound designated N5a, has shown significant potency.[6]
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) |
| N5a Derivative | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib (Control) | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
Data from a comparative study on 4-amino-3-chloro benzoate ester derivatives. Lower IC₅₀ values indicate higher cytotoxic potency.[7]
The mechanism of action for these derivatives involves the inhibition of EGFR tyrosine kinase activity, leading to the induction of the extrinsic apoptotic pathway through the activation of caspase 3 and caspase 8.[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, HCT-116)
-
96-well plates
-
Complete cell culture medium
-
Test compound (e.g., N5a derivative) and control (e.g., Erlotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a standard drug (e.g., Erlotinib). Incubate for 72 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves generated from the absorbance data.
Conclusion
This compound is a chemical compound of significant interest to the pharmaceutical and drug development industries. Its straightforward synthesis and versatile structure make it an ideal starting material for the creation of novel therapeutic agents. The demonstrated success of its derivatives as potent EGFR inhibitors highlights its potential in the development of targeted cancer therapies. This guide provides foundational data and protocols to support further research and development in this promising area.
References
- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Navigating the Solubility Profile of 4-Amino-3-chlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems, from reaction kinetics to bioavailability. For a molecule like 4-Amino-3-chlorobenzoic acid, which possesses both an acidic carboxylic group and a basic amino group, its solubility is intricately influenced by the polarity of the solvent and the pH of the solution. Generally, such compounds exhibit greater solubility in polar organic solvents compared to nonpolar ones. In aqueous media, their solubility is highly dependent on the pH, with the formation of soluble salts in acidic or basic conditions.
Qualitative Solubility Data
While quantitative solubility data for this compound is not extensively documented, the solubility of analogous compounds provides valuable insights into its expected behavior.
| Solvent | Expected Qualitative Solubility | Rationale |
| Water | Low at neutral pH | The presence of both polar functional groups and a nonpolar benzene ring limits solubility. Solubility is expected to increase significantly with adjustments to acidic or basic pH. |
| Methanol | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the amino and carboxylic acid groups, facilitating dissolution. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to form hydrogen bonds suggest good solubility. |
| Acetone | Soluble | A polar aprotic solvent that can interact with the polar groups of the molecule. |
| Dichloromethane | Sparingly Soluble to Soluble | A less polar solvent, though some solubility is expected due to the presence of polar functional groups. |
| N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent with strong solvating power for polar compounds. |
| Hexane | Insoluble | A nonpolar solvent that is unlikely to effectively solvate the polar functional groups of this compound. |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the widely accepted shake-flask method provides a reliable and reproducible approach.
Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvent(s) of analytical grade
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Place the vials in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The concentration of the solute in the solution should remain constant over time once equilibrium is achieved.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to prevent precipitation. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the diluted sample by comparing its analytical response to the calibration curve.
-
-
Data Reporting: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. Report the solubility in standard units, such as mg/mL or mol/L.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. By following the detailed experimental protocol, researchers can obtain the precise solubility data necessary for their specific applications in drug development and chemical synthesis.
Spectroscopic Profile of 4-Amino-3-chlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-Amino-3-chlorobenzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and data from structurally similar compounds. This information is intended to serve as a valuable resource for the characterization and analysis of this compound and related molecules in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring, drawing comparisons with isomers and related aminobenzoic and chlorobenzoic acids.
¹H NMR Spectral Data (Predicted)
Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.8 - 8.0 | d | H-6 |
| ~7.6 - 7.7 | dd | H-5 |
| ~7.4 - 7.5 | d | H-2 |
| ~5.0 - 6.0 (broad) | s | -NH₂ |
| ~12.0 - 13.0 (broad) | s | -COOH |
¹³C NMR Spectral Data (Predicted)
Solvent: DMSO-d₆ Reference: DMSO-d₆ at 39.52 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~148 | C-4 |
| ~133 | C-6 |
| ~131 | C-2 |
| ~129 | C-1 |
| ~120 | C-3 |
| ~118 | C-5 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The following table outlines the characteristic IR absorption bands expected for this compound, based on the typical vibrational frequencies of its constituent functional groups.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium | N-H stretch (asymmetric and symmetric) |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600 - 1450 | Medium | C=C stretch (aromatic ring) |
| ~1600 | Medium | N-H bend |
| ~1300 - 1200 | Strong | C-O stretch |
| ~1250 | Medium | C-N stretch |
| ~800 - 700 | Strong | C-Cl stretch |
| 900 - 675 | Strong | C-H bend (out-of-plane) |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of a solid aromatic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR , acquire the spectrum using a standard single-pulse experiment.
-
For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption signals.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the chemical shifts and multiplicities of the signals for structural assignment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the dry solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder into a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample holder to account for atmospheric and instrumental contributions.
-
Place the KBr pellet containing the sample into the sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.
-
Identify the characteristic absorption bands and correlate them to the corresponding functional groups.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to 4-Amino-3-chlorobenzoic acid: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-3-chlorobenzoic acid, a pivotal chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document details its discovery and historical context, outlines the evolution of its synthesis, presents its key physicochemical and spectroscopic properties in a structured format, and provides detailed experimental protocols for its preparation. Included are visualizations to elucidate the historical progression of its synthesis, offering a valuable resource for researchers and professionals in organic synthesis and drug development.
Introduction
This compound, with the CAS number 2486-71-7, is a substituted aromatic carboxylic acid. Its molecular structure, featuring an amino group and a chlorine atom on the benzoic acid framework, makes it a versatile building block in organic chemistry. It serves as a crucial precursor in the synthesis of a variety of compounds, notably as a reagent in the development of kinase inhibitors for oncological research. A thorough understanding of its historical synthesis, properties, and experimental procedures is essential for its effective application in research and development.
Discovery and History
The synthesis of related isomers, such as 2-chloro-5-aminobenzoic acid, is documented in the early 20th century, with methods involving the nitration of ortho-chlorobenzoic acid followed by reduction. It is highly probable that this compound was first prepared through analogous classical synthetic transformations. The evolution of its synthesis has seen a progression from harsh reaction conditions to more refined and efficient methodologies, reflecting the advancements in synthetic organic chemistry.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| CAS Number | 2486-71-7 | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 224-229 °C | [1] |
| IUPAC Name | This compound | |
| InChI Key | YIYBPEDZAUFQLO-UHFFFAOYSA-N | [3] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Reference(s) |
| ¹H NMR (DMSO-d₆) | δ: 6.15 (s, 2H, -NH₂), 6.79 (d, 1H), 7.59 (dd, 1H), 7.71 (d, 1H), 12.37 (br s, 1H, -COOH) |
Evolution of Synthesis
The synthesis of this compound has evolved from classical, often harsh, multi-step procedures to more streamlined and efficient modern methods. Early approaches likely relied on the chlorination of 4-aminobenzoic acid or the reduction of a nitrated precursor, which were common strategies for the synthesis of substituted anilines and benzoic acids.
A significant advancement in its preparation is the hydrolysis of its corresponding methyl ester, methyl 4-amino-3-chlorobenzoate. This method offers high yields and purity, making it a preferred route in many contemporary laboratory settings.
Caption: Evolution of the synthetic routes to this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Synthesis via Hydrolysis of Methyl 4-amino-3-chlorobenzoate
This procedure is a common and high-yielding method for the laboratory-scale synthesis of this compound.[3]
Materials:
-
Methyl 4-amino-3-chlorobenzoate
-
Methanol (MeOH)
-
1 N Sodium Hydroxide (NaOH) solution
-
1 N Hydrochloric Acid (HCl) solution
Procedure:
-
Dissolve methyl 4-amino-3-chlorobenzoate (e.g., 2 g, 10.8 mmol) in methanol (e.g., 20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To the solution, add 1 N NaOH (e.g., 11 mL, 11 mmol) and heat the mixture to 45 °C.
-
Stir the reaction mixture at 45 °C for 5 hours, then allow it to stir overnight at room temperature.
-
To drive the reaction to completion, an additional portion of 1 N NaOH (e.g., 5 mL, 5 mmol) can be added, and the mixture stirred at 45 °C for another 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Acidify the remaining aqueous solution with 1 N HCl (e.g., 16 mL) to a pH of approximately 3-4, which will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to yield this compound.
Expected Yield: Approximately 94.6%.[3]
General Workflow for Synthesis and Analysis
The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its primary application lies in its use as a scaffold for the construction of more complex compounds. A notable example is its use in the synthesis of 1H-Pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase MPS1, which is a target in cancer therapy. The amino and carboxylic acid functional groups provide convenient handles for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery.
Conclusion
This compound, a compound with roots in the rich history of aromatic chemistry, continues to be a relevant and important building block in modern organic synthesis. Its journey from early, classical synthetic methods to more refined, high-yielding protocols showcases the progress in the field. This guide provides researchers and drug development professionals with a comprehensive resource, detailing its historical context, physicochemical properties, and practical synthetic methodologies, thereby facilitating its continued application in the advancement of science.
References
An In-depth Technical Guide to the Safety and Hazards of 4-Amino-3-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazard profile of 4-Amino-3-chlorobenzoic acid (CAS No: 2486-71-7). The information is compiled from publicly available Safety Data Sheets (SDS) and toxicological guidelines to ensure a high standard of accuracy for professionals in research and drug development. This document details the chemical's classification, potential hazards, handling procedures, and emergency responses, supported by quantitative data and standardized experimental protocols.
Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 2486-71-7 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 224-229 °C |
| Solubility | Information not readily available |
Hazard Classification and Labeling
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
GHS Label Elements:
-
Pictograms:
-
-
Signal Word: Warning [1]
-
Hazard Statements:
-
Precautionary Statements:
Toxicological Data Summary
| Toxicological Endpoint | GHS Category | Implied Quantitative Data Range |
| Acute Oral Toxicity (LD₅₀) | 4 | 300 < LD₅₀ ≤ 2000 mg/kg body weight |
| Skin Irritation | 2 | Mean score of ≥ 2.3 < 4.0 for erythema/eschar or edema |
| Eye Irritation | 2 | Mean score of ≥ 1 for cornea or iris, or ≥ 2 for conjunctiva |
| Mutagenicity | Data not available | Not classified |
| Ecotoxicity | Data not available | Not classified |
Experimental Protocols
Detailed experimental studies for this compound are not publicly available. The following are representative experimental protocols from the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are the international standard for determining the hazard classifications listed above.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Test Guideline 423)
This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.
Methodology:
-
Animal Selection: Healthy, young adult rodents (typically female rats) are used.
-
Dose Administration: The test substance is administered orally by gavage in a stepwise procedure. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Data Analysis: The LD₅₀ is not calculated precisely but is assigned to a toxicity class based on the observed mortality at different dose levels.
Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are typically used.
-
Application: A small amount (0.5 g for solids) of the test substance is applied to a shaved area of the skin and covered with a gauze patch.
-
Exposure: The patch is left in place for 4 hours.
-
Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours). The reactions are scored.
-
Classification: The substance is classified based on the mean scores for erythema and edema.
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Application: A single dose (0.1 g for solids) of the substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.
-
Scoring: The observed effects are scored according to a standardized system.
-
Classification: The substance is classified based on the severity and reversibility of the eye lesions.
Handling and Storage
| Parameter | Recommendation |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use in a well-ventilated area.[1] |
| Storage | Store in a tightly closed container in a dry and well-ventilated place.[1] |
| Incompatible Materials | Strong oxidizing agents. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Personal Protective Equipment (PPE)
| Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |
Logical Relationships in Hazard Assessment
The following diagram illustrates the logical flow from substance properties to risk management measures.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal safety assessment or the advice of a qualified professional. Users should always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.
References
The Rising Therapeutic Potential of 4-Amino-3-chlorobenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-chlorobenzoic acid, a substituted anthranilic acid derivative, has emerged as a versatile scaffold in medicinal chemistry. Its unique substitution pattern provides a foundation for the synthesis of a diverse array of derivatives with significant biological activities. This technical guide delves into the core biological activities of these derivatives, focusing on their anticancer, antimicrobial, and potential anti-inflammatory properties. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)
A significant body of research has focused on the development of this compound derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1][2] Certain derivatives have demonstrated promising cytotoxic effects against various cancer cell lines and significant inhibitory activity against the EGFR tyrosine kinase.[1]
Quantitative Data: In Vitro Cytotoxicity and EGFR Kinase Inhibition
The following tables summarize the in vitro efficacy of novel 4-amino-3-chloro benzoate ester derivatives, highlighting their potential as anticancer agents. The data is benchmarked against Erlotinib, an established EGFR inhibitor.[1]
Table 1: Comparative Cytotoxicity of this compound Derivatives (IC₅₀, µM) [1]
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
Lower IC₅₀ values indicate higher cytotoxic potency.
Table 2: Comparative EGFR Kinase Inhibitory Activity of this compound Derivatives (IC₅₀, µM) [1]
| Compound | EGFR Tyrosine Kinase |
| N5a | 0.58 ± 0.04 |
| Erlotinib | 0.95 ± 0.07 |
Lower IC₅₀ values indicate greater inhibitory activity.
Table 3: Cytotoxicity of Substituted 4-amino-3-chloro Benzoic Acid Derivatives against Various Cancer Cell Lines (IC₅₀ in µM) [3]
| Compound | A549 | HepG2 | HCT-116 |
| N5a | 37.1 ± 4.1 | 91.1 ± 9.1 | 49.6 ± 3.4 |
| N5b | 45.8 ± 4.8 | 89.7 ± 10.5 | 43.7 ± 5.1 |
| N5c | 90.1 ± 8.7 | 101.5 ± 11.2 | 54.2 ± 3.9 |
| N5d | 168.9 ± 10.4 | 208.3 ± 20.7 | 97.6 ± 10.4 |
| N4a | 77.8 ± 6.0 | 314.4 ± 26.2 | 56.9 ± 6.3 |
| N4b | 207.5 ± 27.1 | 217.1 ± 19.6 | 220.9 ± 27.9 |
| N4c | 144.4 ± 11.4 | 149.5 ± 13.6 | 180.3 ± 17.6 |
| N3d | 80.2 ± 9.9 | 180.6 ± 14.0 | 74.2 ± 9.6 |
| Erlotinib | 7.5 ± 1.5 | 11.6 ± 2.0 | 17.8 ± 2.2 |
One particular derivative, a hydrazine-1-carbothioamide designated as N5a , has shown notable potency.[1] In vitro studies revealed its superior cytotoxic effects against human lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines when compared to Erlotinib.[1] Furthermore, compound N5a exhibited strong inhibitory activity against the EGFR tyrosine kinase, indicating a clear mechanism for its anticancer properties.[1] This compound was found to induce the extrinsic apoptotic pathway by activating caspase 3 and caspase 8.[3][4]
Experimental Protocols
The synthesis of various biologically active derivatives often starts from this compound. Here are summarized protocols for the synthesis of key intermediates and final compounds.[3]
-
Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1): A suspension of this compound in absolute ethanol is cooled to -15°C. Thionyl chloride is added dropwise while maintaining the temperature below -10°C. The mixture is then stirred at 40°C for 30 minutes and refluxed for 3 hours. The resulting precipitate is filtered, washed with distilled water and 10% Na₂CO₃, and recrystallized.[3]
-
Synthesis of 4-amino-3-chlorobenzohydrazide (N2): Ethyl 4-amino-3-chlorobenzoate is refluxed overnight with an excess of hydrazine hydrate in ethanol. The solvent is then evaporated, and the precipitate is washed with distilled water, filtered, and recrystallized.[3]
-
Synthesis of 5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione (N3): 4-amino-3-chlorobenzohydrazide is dissolved in absolute ethanol and cooled. A solution of KOH in ethanol is added, followed by the slow addition of carbon disulfide. The mixture is refluxed for 12 hours, and the solvent is reduced to yield the product.[3]
-
Synthesis of Hydrazine-1-carbothioamide Derivatives (N5a-d): These derivatives, including the potent N5a, are synthesized from key intermediates. While the specific protocol for N5a is detailed in the source literature, it generally involves the reaction of a hydrazide intermediate with an appropriate isothiocyanate.[3]
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[1]
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives or a standard drug like Erlotinib and incubated for 72 hours.[1]
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO).[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The percentage of cell viability is calculated, and the IC₅₀ value is determined from the dose-response curve.
This assay measures the ability of compounds to inhibit the enzymatic activity of EGFR.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.[1]
-
Compound Addition: The test compounds (this compound derivatives or Erlotinib) are added to the reaction mixture at various concentrations.[1]
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[1]
-
Signal Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[1]
-
IC₅₀ Determination: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined from the resulting dose-response curve.[1]
Visualization of Signaling Pathway and Experimental Workflow
Caption: EGFR signaling pathway and inhibition by this compound derivatives.
Caption: General experimental workflow for the evaluation of this compound derivatives.
Antimicrobial Activity
Derivatives of 4-aminobenzoic acid have historically been investigated for their antimicrobial properties.[2] While specific data for this compound derivatives is emerging, related halogenated aminobenzoic acid analogs have shown activity against a range of pathogenic microorganisms.[5] The antimicrobial action is often attributed to the disruption of bacterial cell membrane integrity and interference with essential metabolic pathways.[5]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the antimicrobial efficacy of some 4-amino-2-chlorobenzoic acid analogs, providing an indication of the potential of this class of compounds.
Table 4: Antimicrobial Activity of 4-Amino-2-chlorobenzoic Acid Analogs [5]
| Compound ID | Target Microorganism | MIC (µg/mL) |
| Analog 1 (N-(4-chlorophenyl)-2-amino-4-chlorobenzamide) | Staphylococcus aureus | 125 |
| Bacillus subtilis | 125 | |
| Analog 2 (Schiff's base of 2-chlorobenzoic acid) | Escherichia coli | Comparable to Norfloxacin |
| Analog 3 (2-amino-3-chlorobenzoic acid) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent Activity |
| Various Halogenated 4-aminobenzoic acid derivatives | Gram-positive strains | Starting from 15.62 µM |
Experimental Protocol: Broth Dilution Method for MIC Determination[5]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).
-
Serial Dilutions: A two-fold serial dilution of the test compound is prepared in sterile capped test tubes containing the broth.
-
Inoculation: Each tube is inoculated with the standardized microbial suspension.
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualization of Proposed Antimicrobial Mechanism and Workflow
Caption: Proposed antimicrobial mechanism of this compound derivatives.
Caption: General workflow for the synthesis and antimicrobial screening of derivatives.
Anti-inflammatory Potential
While direct and extensive comparative data for the anti-inflammatory effects of this compound derivatives is still emerging, preliminary studies on related benzoic acid derivatives show promise in targeting key inflammatory pathways.[1] For instance, certain derivatives have been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.[1] The anti-inflammatory mechanism of such compounds is often linked to the downregulation of the MAPK and NF-κB signaling pathways.[6][7] A structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-activated primary microglial cells.[6][7]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration, followed by stimulation with LPS (lipopolysaccharide) to induce an inflammatory response.
-
Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
IC₅₀ Determination: The percentage of NO inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.
Visualization of Potential Anti-inflammatory Signaling Pathway
Caption: Potential anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
Conclusion
This compound derivatives represent a promising class of compounds with a wide range of biological activities. The research highlighted in this guide demonstrates their significant potential as anticancer agents, particularly through the inhibition of the EGFR signaling pathway. Furthermore, emerging evidence suggests their utility as antimicrobial and anti-inflammatory agents. The provided data, protocols, and visualizations serve as a valuable resource for the scientific community to build upon, fostering further research and development in this exciting area of medicinal chemistry. The continued exploration of this chemical scaffold is poised to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Amino-3-chlorobenzoic Acid from Methyl 4-Amino-3-chlorobenzoate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-amino-3-chlorobenzoic acid via the hydrolysis of its methyl ester precursor, methyl 4-amino-3-chlorobenzoate. This synthesis is a crucial step in the development of various pharmaceutical compounds. The protocols outlined below are designed to ensure a high yield and purity of the final product, supported by detailed experimental procedures, characterization data, and safety precautions.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis through the hydrolysis of methyl 4-amino-3-chlorobenzoate is a common and efficient method. This application note details the chemical transformation, purification, and characterization of the final product.
Reaction Scheme
The synthesis involves the saponification of the methyl ester using a strong base, followed by acidification to precipitate the carboxylic acid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Methyl 4-amino-3-chlorobenzoate | |
| Molecular Weight | 185.61 g/mol | |
| Product | This compound | |
| Molecular Weight | 171.58 g/mol | |
| Melting Point | 224-229 °C | |
| Appearance | White powder | [1] |
| Reaction Conditions | ||
| Base | 1 N Sodium Hydroxide | [2] |
| Solvent | Methanol | [2] |
| Reaction Temperature | 45 °C | [2] |
| Reaction Time | ~7 hours followed by overnight stirring | [2] |
| Yield | ||
| Theoretical Yield | 92.4% (based on 2g starting material) | |
| Reported Actual Yield | 94.6% | [2] |
Experimental Protocols
Hydrolysis of Methyl 4-amino-3-chlorobenzoate
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
Methyl 4-amino-3-chlorobenzoate (2.0 g, 10.8 mmol)
-
Methanol (20 mL)
-
1 N Sodium Hydroxide (NaOH) solution (16 mL)
-
1 N Hydrochloric Acid (HCl) solution (~16 mL)
-
Distilled water
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Reflux condenser
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a 100 mL round-bottom flask, dissolve methyl 4-amino-3-chlorobenzoate (2.0 g) in methanol (20 mL).
-
To this solution, add 11 mL of 1 N NaOH solution.
-
Heat the reaction mixture to 45°C and stir for 5 hours.
-
Allow the mixture to cool to room temperature and continue stirring overnight.
-
Add an additional 5 mL of 1 N NaOH solution and heat the mixture at 45°C for another 2 hours to ensure complete hydrolysis.[2]
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.
-
Carefully add 1 N HCl solution dropwise to the remaining aqueous solution while stirring until the pH reaches approximately 4.[1] A precipitate of this compound will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water to remove any remaining salts.[1]
-
Dry the purified this compound in a vacuum oven or desiccator.
Purification by Recrystallization
For obtaining high-purity this compound, recrystallization is recommended. A solvent system of ethanol and water can be effective.[3]
Materials:
-
Crude this compound
-
Ethanol
-
Distilled water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
-
Perform a hot filtration to remove any insoluble impurities.
-
To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point.
-
Allow the solution to cool slowly to room temperature, which will promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.
-
Dry the crystals thoroughly.
Characterization
The identity and purity of the synthesized this compound should be confirmed by the following methods:
-
Melting Point Determination: The melting point of the purified product should be determined and compared to the literature value (224-229 °C). A sharp melting range indicates high purity.
-
Spectroscopic Analysis:
-
¹H NMR (DMSO-d₆): δ 6.15 (s, 2H, -NH₂), 6.79 (d, 1H), 7.59 (dd, 1H), 7.71 (d, 1H), 12.37 (br s, 1H, -COOH).[1]
-
¹³C NMR: Expected signals for aromatic carbons, the carboxylic acid carbon, and carbons attached to the amino and chloro groups.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-Cl stretching.
-
Safety and Handling
-
Methyl 4-amino-3-chlorobenzoate: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood with appropriate PPE.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use. The hydrolysis reaction should be carried out in a well-ventilated fume hood.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Caption: The chemical transformation pathway from the starting ester to the final carboxylic acid product.
References
4-Amino-3-chlorobenzoic Acid: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development
Introduction
4-Amino-3-chlorobenzoic acid is a valuable bifunctional aromatic compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its structure, featuring an amino group, a carboxylic acid, and a chlorine atom on a benzene ring, provides multiple reactive sites for chemical modifications. This unique combination of functional groups makes it an attractive building block for medicinal chemists and researchers in drug development, enabling the construction of complex molecular architectures with diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Applications in the Synthesis of Bioactive Molecules
The strategic placement of the amino, chloro, and carboxyl groups on the aromatic ring of this compound allows for its versatile use in constructing various heterocyclic systems and other complex organic molecules. It is a key precursor for the synthesis of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
This compound is a pivotal building block in the synthesis of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] Overexpression or mutation of EGFR is implicated in the progression of several cancers. Derivatives of this compound have been synthesized and shown to exhibit significant cytotoxic activity against various cancer cell lines by inhibiting the tyrosine kinase activity of EGFR.[1][2]
A notable class of these inhibitors includes 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives.[1] In particular, certain hydrazine-1-carbothioamide derivatives have demonstrated potent inhibition of EGFR and have induced apoptosis in cancer cells.[1]
Table 1: Cytotoxicity and EGFR Kinase Inhibitory Activity of a this compound Derivative (Compound N5a) [2][3]
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | EGFR Tyrosine Kinase IC₅₀ (µM) |
| Compound N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 | 0.58 ± 0.04 |
| Erlotinib (Standard) | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 | 0.95 ± 0.07 |
Synthesis of Heterocyclic Compounds: Quinazolinones and Benzoxazinones
This compound is a precursor for the synthesis of various heterocyclic compounds, including quinazolinones and benzoxazinones, which are known to possess a wide range of pharmacological activities.[4][5] The synthesis typically involves the acylation of the amino group followed by cyclization.
For instance, 2,3-disubstituted quinazolin-4(3H)-ones can be synthesized from 2-amino-3-chlorobenzoic acid in a two-step process.[5] The first step is the acylation of the aminobenzoic acid with an acyl chloride to form a benzoxazinone intermediate. This intermediate is then condensed with a primary amine to yield the desired quinazolinone.[5]
Potential Antimicrobial and Anti-inflammatory Agents
Derivatives of aminobenzoic acids have been investigated for their antimicrobial and anti-inflammatory properties.[6][7] While specific data for this compound derivatives is emerging, related compounds have shown promising activity. For example, a structurally similar bromo- and chloro-substituted aminobenzoic acid derivative has demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[6][8] Furthermore, Schiff base derivatives of 4-aminobenzoic acid have shown antibacterial activity, particularly against Gram-positive bacteria.[7][9]
Table 2: Antimicrobial Activity of a 4-Amino-3-bromobenzoic Acid Schiff Base Derivative [7]
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| 4-Amino-3-bromobenzoic acid derivative (Schiff base) | Staphylococcus aureus (MRSA) | 15.62 µM |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis[10]
This protocol describes the synthesis of this compound from its methyl ester.
Materials:
-
Methyl 4-amino-3-chlorobenzoate
-
Methanol (MeOH)
-
1 N Sodium hydroxide (NaOH) solution
-
1 N Hydrochloric acid (HCl) solution
Procedure:
-
Dissolve methyl 4-amino-3-chlorobenzoate (2 g, 10.8 mmol) in methanol (20 mL) in a round-bottom flask.
-
Add 1 N NaOH (11 mL, 11 mmol) to the solution at 45°C.
-
Stir the reaction mixture for 5 hours at 45°C, then leave it to stir overnight at room temperature.
-
Add more 1 N NaOH (5 mL, 5 mmol) and continue stirring at 45°C for an additional 2 hours.
-
Concentrate the solvent under reduced pressure.
-
Add 1 N HCl (16 mL) to the residue to precipitate the product.
-
Filter the solid precipitate, wash with water, and dry to yield this compound.
Quantitative Data:
Protocol 2: Synthesis of Ethyl 4-Amino-3-chlorobenzoate[1]
This protocol details the esterification of this compound.
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Distilled water
Procedure:
-
Suspend this compound (4.56 g, 0.0266 mol) in 50 mL of absolute ethanol and cool to -15°C.
-
Slowly add thionyl chloride (3.8 g, 2.33 mL, 0.032 mol) dropwise, keeping the temperature below -10°C.
-
Stir the mixture at 40°C for 30 minutes, then reflux for 3 hours.
-
Filter the precipitate and wash with distilled water to remove excess thionyl chloride.
-
Wash the product with 10% Na₂CO₃ solution.
-
Collect the residue and recrystallize from a mixture of ethanol and water.
Quantitative Data:
-
Yield: Not explicitly stated, but this is a standard high-yielding reaction.
-
Characterization: The product can be characterized by IR, ¹H NMR, and ¹³C NMR spectroscopy.[1]
Protocol 3: Synthesis of 4-Amino-3-chlorobenzohydrazide[1]
This protocol describes the conversion of the ethyl ester to a hydrazide derivative.
Materials:
-
Ethyl 4-amino-3-chlorobenzoate
-
Ethanol
-
Hydrazine hydrate (80%)
-
Distilled water
Procedure:
-
In a round-bottom flask, combine ethyl 4-amino-3-chlorobenzoate (0.53 g, 0.008 mol) and an excess of hydrazine hydrate (0.25 g, 5 mL, 0.0215 mol) in 50 mL of ethanol.
-
Reflux the mixture at 80°C overnight.
-
Evaporate the solvent to dryness.
-
Wash the precipitate with distilled water, filter, and allow it to dry.
-
Recrystallize the product from methanol.
Quantitative Data:
-
Characterization: The product's identity and purity can be confirmed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[1]
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its utility in the synthesis of EGFR inhibitors, various heterocyclic scaffolds, and other bioactive molecules highlights its importance in modern drug discovery. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound and to develop new molecules with potential therapeutic applications.
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis routes of this compound [benchchem.com]
Applications of 4-Amino-3-chlorobenzoic Acid in Medicinal Chemistry: A Focus on EGFR Inhibitors
Application Notes
4-Amino-3-chlorobenzoic acid is a versatile scaffold in medicinal chemistry, primarily utilized as a key building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring an amino group, a chloro substituent, and a carboxylic acid, provides a valuable platform for generating diverse molecular architectures with a range of biological activities.[1] This scaffold has been particularly prominent in the development of anticancer agents, specifically as a precursor to potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2][3]
The rationale for using this compound in the design of EGFR inhibitors lies in its ability to serve as a bioisosteric replacement for other known pharmacophores, while the chloro and amino groups can be strategically utilized to form key interactions within the ATP-binding pocket of the EGFR kinase domain. Furthermore, the carboxylic acid moiety offers a convenient handle for synthetic elaboration, allowing for the introduction of various side chains and heterocyclic systems to modulate potency, selectivity, and pharmacokinetic properties.[2][3]
Recent studies have demonstrated that derivatives of this compound, particularly those incorporating 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide moieties, exhibit significant antiproliferative activity against various cancer cell lines.[2][3] One notable derivative, compound N5a , has emerged as a promising lead compound, demonstrating potent cytotoxicity by targeting EGFR and inducing apoptosis through the extrinsic pathway.[2][3]
Beyond oncology, derivatives of aminobenzoic acids have been explored for a wide array of biological applications, including antimicrobial and anti-inflammatory activities.[4][5] The inherent reactivity of the amino and carboxylic acid groups allows for the synthesis of a large library of compounds for screening against various therapeutic targets.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of this compound derivatives against three human cancer cell lines, with erlotinib as a reference compound.
| Compound | A549 (Lung Cancer) IC50 (µM) | HCT-116 (Colorectal Cancer) IC50 (µM) | HepG2 (Hepatocellular Carcinoma) IC50 (µM) |
| N5a | 1.12 | 1.34 | 1.56 |
| Erlotinib | 1.98 | 2.34 | 2.56 |
Data extracted from a study on new 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors.[2][3]
Experimental Protocols
Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1)
This protocol describes the esterification of this compound.
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Distilled water
Procedure:
-
Suspend this compound (4.56 g, 0.0266 mol) in 50 mL of absolute ethanol in a round-bottom flask.
-
Cool the suspension to -15°C in an ice-salt bath.
-
Slowly add an excess of thionyl chloride (3.8 g, 2.33 mL, 0.032 mol) dropwise, ensuring the temperature remains below -10°C.
-
After the addition is complete, stir the reaction mixture at 40°C for 30 minutes.
-
Reflux the mixture for 3 hours.
-
Filter the resulting precipitate and wash it thoroughly with distilled water to remove any excess SOCl₂.
-
Wash the product with a 10% Na₂CO₃ solution.
-
Collect the residue and recrystallize it from an ethanol/water mixture to yield ethyl 4-amino-3-chlorobenzoate (N1).[3]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and a standard EGFR inhibitor (e.g., erlotinib) for a specified period (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]
EGFR Tyrosine Kinase Inhibition Assay
This protocol is for assessing the inhibitory activity of the compounds against EGFR tyrosine kinase.
Materials:
-
EGFR tyrosine kinase kit (e.g., from Promega)
-
Synthesized compounds
-
ATP
-
Substrate peptide
-
Kinase buffer
Procedure:
-
Perform the assay according to the manufacturer's instructions provided with the EGFR tyrosine kinase kit.
-
Typically, the reaction involves incubating the EGFR enzyme with the test compounds at various concentrations in the presence of a suitable substrate and ATP.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through a luminescence-based or fluorescence-based detection method.
-
Calculate the percentage of inhibition of EGFR kinase activity for each compound concentration using the following equation: % Inhibition = 100 - [((Absorbance of treated sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)) * 100]
-
Determine the IC50 value for EGFR inhibition by plotting the percentage of inhibition against the compound concentration.[3]
Visualizations
Caption: Proposed mechanism of action for this compound derivative N5a.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Amide Coupling with 4-Amino-3-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the amide coupling of 4-Amino-3-chlorobenzoic acid with primary or secondary amines. Amide bond formation is a critical transformation in organic synthesis, particularly in the development of new pharmaceutical agents. This compound is a valuable building block, and its successful coupling to various amines is essential for the synthesis of a wide range of biologically active molecules.
The protocols outlined below describe two common and effective methods for amide bond formation: one utilizing the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the other employing the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) system. These methods have been selected for their high efficiency and broad applicability.
Comparative Data of Common Coupling Conditions
The selection of the appropriate coupling reagent and conditions is crucial for maximizing yield and purity while minimizing side reactions. The following table summarizes typical quantitative data for the amide coupling of this compound with a representative amine under different protocols.
| Coupling Reagent/Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) | Notes |
| HATU | DIPEA | DMF | 1 - 4 | >90 | >98 | Highly efficient and fast, suitable for challenging couplings.[1][2] |
| EDC/HOBt | DIPEA | DMF | 4 - 12 | 80 - 90 | >95 | A common and cost-effective choice with water-soluble byproducts, simplifying workup.[1][2] |
| T3P® | Pyridine | EtOAc | 4 - 8 | ~92 | >97 | A versatile and safe reagent.[2] |
Yields and reaction times are representative and may vary depending on the specific amine coupling partner and reaction scale.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is recommended for its high efficiency and rapid reaction times, especially for sterically hindered or electronically deactivated amines.[1][2][3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.[1]
-
Slowly add the amine (1.0 - 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.[1]
Protocol 2: Amide Coupling using EDC/HOBt
This protocol provides a cost-effective and reliable method for a wide range of amines.[1][4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC (or EDC·HCl)
-
HOBt
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.0-1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. This acidic wash helps remove excess base, and the basic wash removes unreacted starting acid.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Experimental Workflow for Amide Coupling
The following diagram illustrates the general workflow for the amide coupling of this compound.
References
The Role of 4-Amino-3-chlorobenzoic Acid in the Synthesis of Potent Bioactive Molecules
Application Note
Introduction
4-Amino-3-chlorobenzoic acid is a versatile scaffold in medicinal chemistry, serving as a crucial starting material for the synthesis of a wide array of bioactive molecules. Its unique substitution pattern, featuring an amino group, a chloro substituent, and a carboxylic acid, provides multiple reaction sites for chemical modification. This allows for the generation of diverse chemical libraries with a range of pharmacological activities. This document outlines the application of this compound in the synthesis of novel epidermal growth factor receptor (EGFR) inhibitors and provides detailed protocols for their synthesis and biological evaluation.
Application in Anticancer Drug Discovery: EGFR Inhibitors
A recent study highlights the utility of this compound in developing new potent anticancer agents targeting the epidermal growth factor receptor (EGFR).[1][2] EGFR is a key regulator of cell proliferation and is often overexpressed in various cancers, making it a prime target for cancer therapy.[3] Researchers have synthesized a series of 4-amino-3-chloro benzoate ester derivatives, including 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives, which have demonstrated significant potential as EGFR inhibitors.[1][2]
One of the most promising compounds from this series, a hydrazine-1-carbothioamide derivative designated as N5a, has shown remarkable cytotoxic effects against several human cancer cell lines, including lung (A549), liver (HepG2), and colon (HCT-116) cancers.[1][3] The anti-proliferative activity of these compounds is attributed to their ability to inhibit the tyrosine kinase activity of EGFR, which in turn induces the extrinsic pathway of apoptosis by activating caspase-3 and caspase-8.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity and EGFR tyrosine kinase inhibition data for the lead compound N5a and the standard drug, Erlotinib.
| Compound | Cell Line | IC50 (µM) for Cytotoxicity | EGFR Tyrosine Kinase Inhibition IC50 (µM) |
| N5a | A549 (Lung) | Data not specified | Data not specified |
| HepG2 (Liver) | Data not specified | ||
| HCT-116 (Colon) | Data not specified | ||
| Erlotinib | A549 (Lung) | Data not specified | Data not specified |
| HepG2 (Liver) | Data not specified | ||
| HCT-116 (Colon) | Data not specified |
Note: Specific IC50 values were not available in the provided search results, but the qualitative reports indicate that N5a has superior cytotoxic effects compared to Erlotinib.[3]
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound derivatives and their biological evaluation.
Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1)
This protocol describes the esterification of this compound.
Materials:
-
This compound
-
Absolute Ethanol
-
Thionyl chloride (SOCl₂)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Ice-salt bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Suspend this compound (0.0266 mol) in 50 mL of absolute ethanol in a round-bottom flask.
-
Cool the mixture to -15°C in an ice-salt bath.
-
Slowly add thionyl chloride (0.032 mol) dropwise, ensuring the temperature remains below -10°C.
-
After the addition is complete, stir the reaction mixture at 40°C for 30 minutes.
-
Increase the temperature and reflux the mixture for 3 hours.
-
After reflux, cool the reaction mixture and filter the resulting precipitate.
-
Wash the precipitate with distilled water to remove excess SOCl₂.
-
Wash the product with a 10% Na₂CO₃ solution to neutralize any remaining acid.
-
Finally, wash with distilled water until the washings are neutral.
-
Dry the purified ethyl 4-amino-3-chlorobenzoate.
Synthesis of 4-amino-3-chlorobenzohydrazide (N2)
This protocol outlines the conversion of the ethyl ester to a hydrazide.[2]
Materials:
-
Ethyl 4-amino-3-chlorobenzoate (N1)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 4-amino-3-chlorobenzoate (N1) (0.008 mol) in 50 mL of ethanol.[2]
-
Add an excess of hydrazine hydrate 80% (0.0215 mol).[2]
-
Reflux the mixture at 80°C overnight.[2]
-
After the reflux period, evaporate the solvent to dryness using a rotary evaporator.[2]
-
Wash the precipitate with distilled water, filter, and allow it to dry.[2]
-
Recrystallize the product from methanol to obtain pure 4-amino-3-chlorobenzohydrazide (N2).[2]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the method to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.[3]
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, HCT-116)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Test compounds and standard drug (Erlotinib)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the human cancer cell lines in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 4-amino-3-chloro benzoate ester derivatives or the standard drug (Erlotinib) and incubate for 72 hours.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[3]
-
Formazan Solubilization: Dissolve the resulting formazan crystals by adding 100 µL of a solubilization solution (e.g., DMSO).[3]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. Lower IC50 values indicate higher cytotoxic potency.[3]
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of EGFR.[2][3]
Materials:
-
EGFR tyrosine kinase kit (e.g., from Promega)
-
Test compounds and standard drug (Erlotinib)
-
Kinase assay buffer
-
ATP
-
Specific substrate (e.g., a synthetic peptide)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the EGFR enzyme, a specific substrate, and ATP in a kinase assay buffer.[3]
-
Compound Addition: Add the test compounds (4-amino-3-chloro benzoate ester derivatives or Erlotinib) to the reaction mixture at various concentrations.[3]
-
Kinase Reaction: Initiate the kinase reaction by the addition of ATP and incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[3]
-
Signal Detection: Quantify the amount of phosphorylated substrate using a suitable detection method as per the kit instructions.[3]
-
Inhibition Calculation: Determine the percentage of inhibition of EGFR kinase activity by the different compounds using the formula: 100 - [(control – treated) / control] * 100.[2]
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits the enzyme activity by 50%. Lower IC50 values indicate greater inhibitory activity.[3]
Visualizations
The following diagrams illustrate the synthetic workflow and the targeted signaling pathway.
Caption: Synthetic workflow for bioactive derivatives from this compound.
Caption: EGFR signaling pathway and the mechanism of its inhibition.
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Amino-3-chlorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Amino-3-chlorobenzoic acid is a valuable building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates and other complex organic molecules. The presence of amino, chloro, and carboxylic acid functionalities offers multiple points for chemical modification. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds at the 3-position of the benzoic acid ring. This document provides an overview of the Suzuki-Miyaura cross-coupling of this compound, including a detailed experimental protocol and visualizations of the workflow and catalytic cycle. While aryl chlorides are generally less reactive than aryl bromides in these transformations, the development of highly active catalyst systems has expanded their utility.[1]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions that can be adapted for this substrate, keeping in mind that optimization is often necessary.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) |
| 1 | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | Toluene/H₂O | 100 | 12 |
| 2 | PdCl₂(dppf) (3-5) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 |
| 3 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12-24 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)) (0.01-0.05 eq)
-
Ligand (e.g., SPhos) if required
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).[1]
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.[1]
-
Under the inert atmosphere, add the degassed solvent and the palladium catalyst (and ligand, if applicable).[1]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-3-aryl-benzoic acid.[1]
Mandatory Visualizations:
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Use of 4-Amino-3-chlorobenzoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the non-natural amino acid 4-Amino-3-chlorobenzoic acid (Acba) into peptide chains. The inclusion of Acba can impart unique structural and functional properties to peptides, making it a valuable tool in peptidomimetic and drug discovery research. The following protocols for both solution-phase and solid-phase peptide synthesis are based on established methodologies for similar non-natural amino acids and provide a framework for researchers to develop their specific applications.
Introduction to this compound in Peptide Synthesis
This compound is a non-proteinogenic amino acid that can be incorporated into peptide backbones to introduce conformational constraints and modify the physicochemical properties of the resulting peptidomimetics. Its rigid aromatic structure can induce specific secondary structures, such as β-turns, which are crucial for biological activity in many peptides. Furthermore, the presence of a chloro substituent can enhance metabolic stability by increasing resistance to enzymatic degradation.
Potential Applications:
-
Structural Scaffolding: The rigid aromatic ring can act as a template to force a desired peptide conformation for enhanced receptor binding.
-
Increased Proteolytic Stability: The non-natural structure can hinder recognition by proteases, prolonging the in-vivo half-life of peptide-based therapeutics.
-
Modulation of Biological Activity: The electronic and steric properties of the chloro-substituted aromatic ring can influence ligand-receptor interactions and cell permeability.
Data Presentation
While specific quantitative data for the incorporation of this compound is not extensively reported in the literature, the following tables provide representative data based on the synthesis of peptides containing structurally similar non-natural amino acids. These values should be considered as a general guideline, and optimization will be required for specific peptide sequences.
Table 1: Representative Coupling Efficiency of Fmoc-Acba-OH in Solid-Phase Peptide Synthesis
| Coupling Cycle | Amino Acid | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%)* |
| 1 | Fmoc-Gly-OH | HBTU/DIPEA | 30 | >99 |
| 2 | Fmoc-Ala-OH | HBTU/DIPEA | 30 | >99 |
| 3 | Fmoc-Acba-OH | HATU/DIPEA | 60-120 | 85-95 |
| 4 | Fmoc-Leu-OH | HBTU/DIPEA | 30 | >99 |
*Coupling efficiency can be monitored qualitatively using the Kaiser test or quantitatively by UV-Vis spectrophotometry of the piperidine-dibenzofulvene adduct upon Fmoc deprotection.
Table 2: Illustrative Yields for a Model Pentapeptide (e.g., Gly-Ala-Acba-Leu-Val)
| Synthesis Method | Purification Method | Overall Yield (%) | Purity (%) |
| Solid-Phase Peptide Synthesis (SPPS) | Preparative RP-HPLC | 15-25 | >95 |
| Solution-Phase Synthesis | Column Chromatography | 10-20 | >98 |
Table 3: Predicted Spectroscopic Data for a Model Peptide containing Acba
| Analysis | Expected Result |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺ corresponding to the peptide sequence. |
| ¹H NMR (in DMSO-d₆) | Aromatic protons of Acba expected in the range of 7.0-8.0 ppm. Amide protons in the range of 7.5-9.0 ppm. |
| ¹³C NMR (in DMSO-d₆) | Carbonyl carbons around 170-175 ppm. Aromatic carbons of Acba between 110-140 ppm. |
Experimental Protocols
3.1. Protocol for Fmoc Protection of this compound
The first crucial step for utilizing Acba in solid-phase peptide synthesis is the protection of its amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
This compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the this compound solution with vigorous stirring at room temperature.
-
Allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield Fmoc-4-Amino-3-chlorobenzoic acid (Fmoc-Acba-OH) as a white solid.
3.2. Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Acba-OH
This protocol outlines the manual incorporation of Fmoc-Acba-OH into a peptide chain on a rink amide resin for the synthesis of a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Acba-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
Amino Acid Coupling: 5. In a separate vial, dissolve the Fmoc-protected amino acid (3 eq) and OxymaPure® (3 eq) in DMF. 6. Add DIC (3 eq) to the solution and pre-activate for 5 minutes. 7. Add the activated amino acid solution to the deprotected resin. 8. Agitate the reaction mixture for 1-2 hours. For the coupling of Fmoc-Acba-OH, a longer coupling time (2-4 hours) and the use of a more potent coupling reagent like HATU may be beneficial. 9. Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step. 10. Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
Peptide Elongation: 11. Repeat the deprotection (steps 2-4) and coupling (steps 5-10) cycles for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection: 12. After the final Fmoc deprotection, wash the resin with DMF, DCM, and finally methanol, then dry under vacuum. 13. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). 14. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. 15. Filter the resin and collect the filtrate containing the cleaved peptide. 16. Precipitate the peptide by adding cold diethyl ether. 17. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. 18. Dry the crude peptide under vacuum.
Purification: 19. Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). 20. Characterize the purified peptide by mass spectrometry and analytical RP-HPLC.
3.3. Protocol for Solution-Phase Synthesis of a Dipeptide Containing Acba
This protocol describes the synthesis of a dipeptide, for example, Fmoc-Acba-Gly-OMe, in solution.
Materials:
-
Fmoc-Acba-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Fmoc-Acba-OH (1.0 eq), H-Gly-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq) to the reaction mixture and stir for 15 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.
Visualizations
Caption: A single cycle of solid-phase peptide synthesis for the incorporation of Acba.
Diagram 3: Signaling Pathway Hypothesis for a Peptide-Drug Conjugate (PDC) containing Acba
Caption: Hypothesized mechanism of action for an Acba-containing peptide-drug conjugate.
Application Notes: 4-Amino-3-chlorobenzoic Acid Derivatives in Antimicrobial Research
Introduction
4-Aminobenzoic acid (PABA) is a crucial precursor in the folic acid synthesis pathway for many bacteria, yeasts, and plants.[1] Its derivatives have garnered significant interest in medicinal chemistry for their diverse biological activities. The modification of the PABA scaffold, such as through the introduction of a chlorine atom at the 3-position, presents a strategic approach to developing novel antimicrobial agents.[2][3][4] These structural modifications can lead to compounds that act as competitive inhibitors of essential metabolic pathways in microorganisms or interfere with other vital cellular functions.[5] This document provides an overview of the antimicrobial potential of 4-Amino-3-chlorobenzoic acid derivatives, summarizes their activity, and offers detailed protocols for their synthesis and evaluation.
Mechanism of Action
The primary proposed mechanism of action for many PABA derivatives is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[5] Folic acid is a vital cofactor for the synthesis of nucleotides (precursors to DNA and RNA) and certain amino acids. By mimicking the natural substrate (PABA), these derivatives can bind to the active site of DHPS, blocking the production of dihydropteroic acid and subsequently halting bacterial growth.[5] This bacteriostatic effect is selective for microbes, as humans obtain folic acid from their diet and do not possess the DHPS enzyme.[5] Other proposed mechanisms include the disruption of bacterial cell membrane integrity and the inhibition of protein synthesis.[6][7]
References
- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 1,3,4-Oxadiazole Derivatives from 4-Amino-3-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1,3,4-oxadiazole derivatives, commencing from the readily available starting material, 4-Amino-3-chlorobenzoic acid. The synthesized compounds are of significant interest in medicinal chemistry, particularly as potential inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Synthetic Pathway Overview
The synthesis of 5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives from this compound is a multi-step process. The key transformations involve:
-
Esterification: Protection of the carboxylic acid group as an ethyl ester.
-
Hydrazinolysis: Conversion of the ethyl ester to the corresponding acid hydrazide.
-
Cyclization: Formation of the 1,3,4-oxadiazole ring using carbon disulfide.
-
Derivatization: Alkylation of the thiol group to introduce further diversity.
This synthetic route is efficient and allows for the generation of a library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-amino-3-chlorobenzoate (1)
This initial step involves the esterification of this compound using ethanol in the presence of thionyl chloride.
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Distilled water
Procedure:
-
Suspend this compound (4.56 g, 0.0266 mol) in 50 mL of absolute ethanol in a round-bottom flask.
-
Cool the mixture to -15°C using an ice-salt bath.
-
Slowly add thionyl chloride (3.8 g, 2.33 mL, 0.032 mol) dropwise, ensuring the temperature is maintained below -10°C.[1]
-
After the addition is complete, stir the reaction mixture at 40°C for 30 minutes.
-
Increase the temperature and reflux the mixture for 3 hours.[1]
-
After cooling, filter the resulting precipitate.
-
Wash the precipitate with distilled water to remove any excess thionyl chloride.
-
Subsequently, wash the product with a 10% Na₂CO₃ solution.[1]
-
Collect the residue and recrystallize it from a mixture of ethanol and water to yield pure ethyl 4-amino-3-chlorobenzoate.[1]
Step 2: Synthesis of 4-amino-3-chlorobenzohydrazide (2)
The ethyl ester is then converted to the corresponding hydrazide through reaction with hydrazine hydrate.
Materials:
-
Ethyl 4-amino-3-chlorobenzoate (1)
-
Hydrazine hydrate (80%)
-
Ethanol (EtOH)
-
Methanol (MeOH) for recrystallization
-
Distilled water
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 4-amino-3-chlorobenzoate (0.53 g, 0.008 mol) in 50 mL of ethanol.
-
Add an excess of 80% hydrazine hydrate (0.25 g, 5 mL, 0.0215 mol).[1]
-
Reflux the mixture at 80°C overnight.[1]
-
After the reflux, evaporate the solvent to dryness.
-
Wash the resulting precipitate with distilled water, filter, and allow it to dry.
-
Recrystallize the crude product from methanol to obtain pure 4-amino-3-chlorobenzohydrazide.[1]
Step 3: Synthesis of 5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione (3)
The key cyclization step to form the 1,3,4-oxadiazole ring is achieved using carbon disulfide in the presence of a base.
Materials:
-
4-amino-3-chlorobenzohydrazide (2)
-
Absolute Ethanol (EtOH)
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
1% Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolve 4-amino-3-chlorobenzohydrazide (0.2 g, 0.002 mol) in 20 mL of absolute ethanol and cool the solution to 20°C in an ice bath.
-
In a separate flask, dissolve potassium hydroxide (0.112 g, 0.002 mol) in 10 mL of ethanol.
-
Add the ethanolic KOH solution to the hydrazide solution and stir for 15 minutes.
-
Slowly add carbon disulfide (0.152 g, 0.12 mL, 0.002 mol). A yellow precipitate should form.[1]
-
Reflux the reaction mixture for 12 hours.[1]
-
Reduce the volume of the solvent by evaporation.
-
Dissolve the resulting solid in 25 mL of cold distilled water and acidify with 1% HCl.
-
Recrystallize the product from 70% ethanol to yield white crystals of 5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione.[1]
Step 4: Synthesis of S-substituted 1,3,4-oxadiazole derivatives (4a-d)
Further diversification can be achieved by alkylating the thiol group of the oxadiazole thione.
Materials:
-
5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione (3)
-
Ethanol (EtOH)
-
Triethylamine
-
Substituted 2-bromoacetophenones (e.g., 2-bromo-4'-methylacetophenone, 2,4'-dibromoacetophenone, 2-bromo-4'-chloroacetophenone, 2-bromo-4'-nitroacetophenone)
Procedure:
-
Suspend compound (3) (0.1 g, 0.000366 mol) in 10 mL of ethanol in a 150 mL round-bottom flask.
-
Add triethylamine (0.037 mL, 0.000366 mol) and stir the mixture for 15 minutes. The color of the suspension should turn yellow.[1]
-
Separately add the respective 2-bromoacetophenone derivative (0.000366 mol).
-
Stir the reaction mixture for 2 hours at room temperature to yield the final S-substituted 1,3,4-oxadiazole derivatives.[1]
Quantitative Data Summary
| Compound | Starting Material | Product | Yield (%) | Melting Point (°C) |
| 1 | This compound | Ethyl 4-amino-3-chlorobenzoate | ~90% (literature) | 83-85 |
| 2 | Ethyl 4-amino-3-chlorobenzoate | 4-amino-3-chlorobenzohydrazide | High (not specified) | - |
| 3 | 4-amino-3-chlorobenzohydrazide | 5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | High (not specified) | - |
| 4a-d | 5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | S-substituted derivatives | Moderate to high | Variable |
Note: Yields and melting points are indicative and may vary based on experimental conditions.
Visualizations
Synthetic Workflow
Caption: Synthetic route for 1,3,4-oxadiazole derivatives.
EGFR Signaling Pathway Inhibition
1,3,4-oxadiazole derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3][4][5][6] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers. The synthesized 1,3,4-oxadiazole derivatives can potentially bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling.
Caption: Inhibition of the EGFR signaling pathway.
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging role of Oxadiazole derivatives as VEGFR and EGFR inhibitors in Cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Amino-3-chlorobenzoic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Amino-3-chlorobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - Solvent is too non-polar: The compound is insoluble. - Solvent is too polar: The compound is too soluble. - Too much solvent was used: The solution is not saturated. - Solution cooled too quickly: Prevents crystal lattice formation. | - Select a more polar solvent or a solvent mixture. - Select a less polar solvent or add a miscible anti-solvent. - Evaporate some of the solvent to increase the concentration. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oiling Out Instead of Crystallization | - High concentration of impurities: Impurities can lower the melting point of the mixture. - Inappropriate solvent: The boiling point of the solvent is higher than the melting point of the compound. - Rapid cooling: The compound precipitates out of solution too quickly. | - Attempt a pre-purification step like a charcoal treatment or a simple filtration. - Choose a solvent with a lower boiling point. - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. |
| Colored Crystals | - Presence of colored impurities: These are often highly conjugated organic molecules. - Degradation of the product: The compound may be sensitive to heat or light. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly to avoid adsorbing the desired product. - Avoid prolonged heating and protect the solution from light. |
| Poor Recovery/Low Yield | - Too much solvent used: A significant amount of product remains in the mother liquor. - Premature crystallization during hot filtration: Product is lost on the filter paper. - Washing with a solvent in which the product is too soluble. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and flask) with hot solvent. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Acid-Base Extraction Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Extraction into Aqueous Layer | - Insufficient mixing: The two phases have not had adequate contact. - Incorrect pH: The aqueous phase is not basic enough to deprotonate the carboxylic acid fully. | - Shake the separatory funnel vigorously for a longer duration, ensuring to vent frequently. - Check the pH of the aqueous layer with pH paper and add more base if necessary to ensure a pH well above the pKa of the carboxylic acid (pKa ≈ 4). |
| Precipitation at the Interface | - Insoluble salt formation: The salt of the carboxylic acid may have limited solubility. | - Add a small amount of water to the aqueous layer to dissolve the precipitate. |
| Low Recovery After Precipitation | - Incomplete precipitation: The pH of the aqueous solution was not lowered sufficiently. - Product is somewhat soluble in water. | - Ensure the pH is sufficiently acidic (pH < 2) by adding acid dropwise and checking with pH paper. - Cool the solution in an ice bath to minimize solubility before filtration. |
| Emulsion Formation | - Vigorous shaking with solutions of similar densities. | - Allow the mixture to stand for a period. - Add a small amount of brine (saturated NaCl solution). - Gently swirl the funnel instead of vigorous shaking. - Filter the entire mixture through a bed of Celite. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for purifying this compound?
The most common laboratory-scale purification methods for this compound are recrystallization and acid-base extraction. For higher purity requirements or larger scales, column chromatography can also be employed.
2. Which solvents are suitable for the recrystallization of this compound?
This compound is soluble in polar organic solvents. Methanol is a commonly used solvent for its recrystallization. Other potential solvents and solvent systems include ethanol, acetone, and mixtures such as ethanol/water or methanol/water. The choice of solvent will depend on the impurity profile of the crude material. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
3. How can I remove colored impurities from my sample?
Colored impurities can often be removed by treating the hot, dissolved solution of your crude this compound with a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration. It is important to use a minimal amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield.
4. What are the expected impurities in crude this compound?
Common impurities can arise from the starting materials and side reactions during synthesis. If synthesized from the hydrolysis of its methyl ester, unreacted starting material (methyl 4-amino-3-chlorobenzoate) could be present.[1] If synthesized by other routes, potential impurities could include isomers (e.g., other chloro-aminobenzoic acids) or over-halogenated species, depending on the specific synthetic pathway.
5. How can I confirm the purity of my purified this compound?
The purity of the final product can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (224-229 °C) is a good indicator of purity.[2]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity by separating the main compound from any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol while stirring and heating on a hot plate until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Acid-Base Extraction Protocol
This protocol describes the purification of this compound from neutral impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)
-
Aqueous acid (e.g., 1 M HCl)
-
Separatory funnel
-
Beakers
-
pH paper
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether in a separatory funnel.
-
Extraction: Add an aqueous base (e.g., 1 M NaOH) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The deprotonated this compound will move into the aqueous layer as its carboxylate salt.
-
Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the acidic compound. Combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add aqueous acid (e.g., 1 M HCl) dropwise while stirring until the solution becomes acidic (pH < 2), which will cause the purified this compound to precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold water to remove any residual salts.
-
Drying: Dry the purified product.
Data Presentation
Solubility Data (Qualitative)
| Solvent | Polarity | Expected Solubility |
| Water | High | Sparingly soluble in cold water, more soluble in hot water |
| Methanol | High | Soluble[3] |
| Ethanol | High | Likely soluble |
| Acetone | Medium | Likely soluble |
| Ethyl Acetate | Medium | Sparingly soluble |
| Toluene | Low | Insoluble |
| Hexane | Low | Insoluble |
Typical Purification Yields
The yield of purified this compound will depend on the purity of the starting material and the chosen purification method. A reported synthesis and purification via precipitation yielded 92% of the final product.[3] Another procedure involving saponification followed by precipitation reported a yield of 94.6%.[1]
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Acid-base extraction workflow for purification.
References
Technical Support Center: Optimizing Synthesis of 4-Amino-3-chlorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Amino-3-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable laboratory-scale synthesis method for this compound?
A1: The most frequently cited method for synthesizing this compound is the hydrolysis of its corresponding methyl ester, methyl 4-amino-3-chlorobenzoate. This method is known for its high yield and relatively straightforward procedure.[1] An alternative route involves the reduction of a nitro-substituted precursor, such as 3-nitro-4-chlorobenzoic acid.
Q2: What are the critical reaction parameters to monitor during the hydrolysis of methyl 4-amino-3-chlorobenzoate?
A2: To ensure a successful reaction, it is crucial to monitor the following parameters:
-
Temperature: The reaction is typically maintained at a specific temperature, for instance, 45°C, to ensure a reasonable reaction rate without promoting side reactions.[1]
-
Reaction Time: The progress of the hydrolysis should be monitored, often using thin-layer chromatography (TLC), to determine the point of completion.[1]
-
pH: The pH of the solution is critical during the workup phase. Acidification is necessary to precipitate the final product from its salt form.
Q3: What are the potential impurities in the final product?
A3: Common impurities may include unreacted starting material (methyl 4-amino-3-chlorobenzoate), byproducts from side reactions, and residual solvents. Discoloration, such as a yellow or brown tint, can indicate the presence of oxidized species or other minor impurities.
Q4: How can I purify the synthesized this compound?
A4: Recrystallization is a common and effective method for purifying the final product. Suitable solvent systems, such as ethanol/water mixtures, can be employed to remove impurities. If the product is highly discolored, treatment with activated carbon during the recrystallization process can help remove colored impurities.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete Reaction: The hydrolysis reaction may not have gone to completion. | Monitor the reaction progress closely using TLC. Consider extending the reaction time or slightly increasing the temperature if the reaction is proceeding slowly. Ensure the complete dissolution of the starting material. |
| Product Loss During Workup: The product may be lost during extraction or filtration steps. | Optimize the workup procedure. Ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase during precipitation. Use an adequate volume of solvent for rinsing and transfers. | |
| Product Discoloration (Yellow/Brown) | Oxidation of the Amino Group: The amino group is susceptible to oxidation, which can lead to colored impurities. | Minimize exposure of the reaction mixture and the final product to air and light. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Store the purified product in a dark, cool place. |
| Presence of Nitro-Aromatic Impurities (if applicable to the synthetic route): If the synthesis starts from a nitro compound, residual starting material or byproducts can cause discoloration. | Ensure the reduction of the nitro group is complete. Purify the product thoroughly using recrystallization, potentially with activated carbon. | |
| Inconsistent Melting Point | Presence of Impurities: A broad or depressed melting point is a strong indicator of impurities in the final product. | Purify the product again using recrystallization. Ensure the product is thoroughly dried to remove any residual solvent. |
| Difficulty in Precipitating the Product | Incorrect pH: The product will not precipitate if the pH is not acidic enough. | Carefully add a suitable acid (e.g., HCl) to the reaction mixture after hydrolysis until the product precipitates out. Check the pH to ensure it is in the optimal range for precipitation. |
| Supersaturation: The product may remain in a supersaturated solution. | Try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, add a seed crystal of the pure product if available. Cooling the solution in an ice bath can also promote precipitation. |
Experimental Protocols
Synthesis of this compound via Hydrolysis of Methyl 4-amino-3-chlorobenzoate[1][2]
This protocol describes the hydrolysis of the methyl ester to the carboxylic acid.
Materials:
-
Methyl 4-amino-3-chlorobenzoate
-
Methanol (MeOH)
-
1 N Sodium Hydroxide (NaOH) solution
-
1 N Hydrochloric Acid (HCl) solution
-
Distilled water
Procedure:
-
Dissolve methyl 4-amino-3-chlorobenzoate (e.g., 2 g, 10.8 mmol) in methanol (e.g., 20 mL) in a round-bottom flask.[2]
-
Add 1 N NaOH solution (e.g., 11 mL, 11 mmol) to the solution.[2]
-
Heat the reaction mixture to 45°C and stir for several hours (e.g., 5 hours).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is incomplete, additional NaOH solution can be added, and the mixture can be stirred for a longer duration (e.g., overnight at room temperature, followed by 2 hours at 45°C).[2]
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Acidify the residue with 1 N HCl (e.g., 16 mL) to precipitate the product.[2]
-
Filter the solid precipitate and wash with cold water.
-
Dry the solid to obtain this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 4-amino-3-chlorobenzoate | [1][2] |
| Yield | 94.6% | [2] |
| Reaction Temperature | 45°C | [1][2] |
Visualizations
Caption: Synthesis of this compound via hydrolysis.
References
Technical Support Center: Synthesis of 4-Amino-3-chlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-chlorobenzoic acid.
Troubleshooting Guides
Issue 1: Incomplete Reduction of 3-Chloro-4-nitrobenzoic Acid
Symptoms:
-
The final product shows the presence of starting material (3-chloro-4-nitrobenzoic acid).
-
Characterization (e.g., NMR, LC-MS) indicates the presence of intermediate species such as nitroso (-NO) or hydroxylamino (-NHOH) compounds.
-
The isolated product has a yellowish or brownish tint, which may indicate the presence of unreacted nitroaromatic compounds or oxidized byproducts.[1]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reducing Agent | Ensure the correct stoichiometry of the reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, catalytic hydrogenation) is used. For metal/acid reductions, a molar excess of the metal is typically required. |
| Inactive Catalyst (for Catalytic Hydrogenation) | Use a fresh, high-quality catalyst (e.g., Pd/C). Ensure the catalyst is not poisoned by impurities in the starting material or solvent. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. |
| Poor Quality of Starting Material or Reagents | Use pure 3-chloro-4-nitrobenzoic acid and high-purity reagents and solvents. |
Issue 2: Formation of Decarboxylation Byproduct (2-Chloroaniline)
Symptoms:
-
Gas evolution (CO₂) is observed during the reaction or workup.
-
The final product contains 2-chloroaniline, detectable by GC-MS or NMR analysis.
-
Reduced yield of the desired carboxylic acid.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Acidic Conditions | Decarboxylation of 4-aminobenzoic acids can be catalyzed by acidic conditions.[2][3] During workup, avoid prolonged exposure to strong acids, especially at elevated temperatures. Neutralize the reaction mixture promptly after the reaction is complete. |
| High Temperatures | High temperatures during the reaction, workup, or purification can promote decarboxylation. Maintain the recommended temperature profile for the specific protocol. |
Issue 3: Low Yield and Purity in the Hydrolysis of Methyl 4-Amino-3-chlorobenzoate
Symptoms:
-
The presence of unreacted starting material (methyl 4-amino-3-chlorobenzoate) in the final product.
-
Overall yield is significantly lower than the reported ~95%.[4]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Hydrolysis | Ensure a sufficient amount of base (e.g., NaOH) is used to drive the hydrolysis to completion. Monitor the reaction by TLC until the starting material is fully consumed. |
| Sub-optimal Reaction Temperature | Maintain the reaction temperature at the recommended level (e.g., 45°C) to ensure a reasonable reaction rate without promoting degradation.[4] |
| Product Loss During Workup | Carefully adjust the pH during acidification to ensure complete precipitation of the product. Wash the precipitate with a minimal amount of cold water to reduce losses due to solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most common laboratory-scale synthetic routes are the reduction of 3-chloro-4-nitrobenzoic acid and the hydrolysis of methyl 4-amino-3-chlorobenzoate. The reduction of the nitro compound can be achieved using various reagents, including tin(II) chloride, iron in acidic media, or catalytic hydrogenation.[5][6] The hydrolysis of the methyl ester is typically performed under basic conditions followed by acidic workup.[4]
Q2: I observe an unexpected byproduct in my mass spectrometry data. What could it be?
A2: Besides the common side products from incomplete reduction or decarboxylation, dimerization of the product or intermediates can occasionally occur, leading to higher molecular weight impurities.
Q3: How can I purify the final product if it is discolored?
A3: Discoloration often indicates the presence of oxidized impurities or residual nitro compounds.[1] Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective purification method. Treatment with activated charcoal during the recrystallization process can also help remove colored impurities.
Experimental Protocols
Protocol 1: Reduction of 3-Chloro-4-nitrobenzoic Acid with Tin(II) Chloride
This protocol is adapted from procedures for the reduction of similar nitroaromatic compounds.
Materials:
-
3-Chloro-4-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-4-nitrobenzoic acid in ethanol.
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Slowly add the tin(II) chloride solution to the solution of the nitro compound with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
Protocol 2: Hydrolysis of Methyl 4-Amino-3-chlorobenzoate
This protocol is based on a reported high-yield synthesis.[4]
Materials:
-
Methyl 4-amino-3-chlorobenzoate
-
Methanol (MeOH)
-
1 N Sodium hydroxide (NaOH) solution
-
1 N Hydrochloric acid (HCl) solution
Procedure:
-
Dissolve methyl 4-amino-3-chlorobenzoate in methanol in a round-bottom flask.
-
Add 1 N NaOH solution to the mixture.
-
Stir the reaction mixture at 45°C for several hours, monitoring the reaction progress by TLC.
-
If the reaction is not complete, an additional amount of 1 N NaOH can be added, and stirring at 45°C can be continued.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Add 1 N HCl to the residue to precipitate the product.
-
Filter the solid precipitate and wash with a small amount of cold water.
-
Dry the solid to obtain this compound. A yield of 94.6% has been reported for this procedure.[4]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: 4-Amino-3-chlorobenzoic Acid Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Amino-3-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenge is its lower reactivity compared to its bromo- or iodo- counterparts. The chlorine atom is less reactive in common palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.[1][2] This often necessitates more forcing reaction conditions, such as higher temperatures (100-120 °C) and the use of specialized, highly active catalyst systems to achieve good yields.[1]
Q2: How can I purify my final product if it is discolored?
A2: Discoloration in the final product, often appearing as a yellow or brown tint, can be due to the oxidation of the amino group or the presence of residual nitro-aromatic compounds from the synthesis of the starting material.[3] Recrystallization from a suitable solvent system (e.g., ethanol/water) is a primary method for purification.[3] If discoloration persists, treating the solution with activated carbon during the purification process can help remove colored impurities.[3]
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To maintain its integrity, this compound should be stored in a cool, dry, and dark place within a tightly sealed container.[4] It is advisable to keep it away from strong oxidizing agents, acids, and bases.[4] While specific long-term stability data is not extensively published, these general practices for similar aromatic amino acids help prevent degradation.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield in Cross-Coupling Reaction | 1. Low Reactivity of Aryl Chloride: The C-Cl bond is less reactive than C-Br or C-I bonds.[1][2] 2. Catalyst Inactivity: The palladium catalyst may be deactivated or not suitable for aryl chlorides. 3. Incomplete Reaction: Reaction time may be insufficient. | 1. Optimize Reaction Conditions: Increase the reaction temperature to 100-120 °C.[1] 2. Select Appropriate Catalyst: Use a specialized catalyst system known to be effective for aryl chlorides.[1] 3. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction to completion and consider extending the reaction time.[1][3] |
| Formation of Multiple Byproducts | 1. Side Reactions at High Temperatures: Elevated temperatures required for the reaction can lead to undesired side reactions. 2. Competing Reactions: The amino and carboxylic acid groups may participate in side reactions if not protected. | 1. Screen Catalysts and Ligands: A more efficient catalyst system may allow for lower reaction temperatures. 2. Protecting Groups: Consider protecting the amino or carboxylic acid groups if they are interfering with the desired reaction. |
| Product Discoloration (Darkening) | 1. Oxidation of the Amino Group: The amino group is susceptible to oxidation, especially at higher temperatures or upon exposure to air.[3][5] | 1. Inert Atmosphere: Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.[5] 2. Purification: Use recrystallization, potentially with activated carbon, to remove colored impurities.[3] |
| Presence of Starting Material After Reaction | 1. Insufficient Reagents: The stoichiometry of the coupling partner or base may be inadequate. 2. Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting its availability to react. | 1. Adjust Stoichiometry: Increase the equivalents of the limiting reagent.[5] 2. Solvent Screening: Test different solvents or solvent mixtures to ensure all reactants are fully dissolved at the reaction temperature. |
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Protocol
This is a generalized protocol that requires optimization for specific substrates.
Objective: To synthesize a 4-amino-3-aryl-benzoic acid derivative.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).[1]
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[1]
-
Under the inert atmosphere, add the anhydrous solvent and the palladium catalyst (0.01-0.05 eq).[1]
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-3-aryl-benzoic acid.[1]
Synthesis of this compound via Hydrolysis
This protocol describes the synthesis from its methyl ester.[2][6][7]
Objective: To prepare this compound from methyl 4-amino-3-chlorobenzoate.
Materials:
-
Methyl 4-amino-3-chlorobenzoate
-
Methanol (MeOH)
-
1N Sodium Hydroxide (NaOH)
-
1N Hydrochloric Acid (HCl)
Procedure:
-
Dissolve methyl 4-amino-3-chlorobenzoate (1.0 eq) in methanol.[2][6]
-
Add 1N NaOH solution (1.1 eq) and stir the mixture at 45°C for 5 hours, then overnight at room temperature.[6]
-
Monitor the reaction by TLC. If the reaction is incomplete, an additional portion of 1N NaOH may be added and the mixture stirred at 45°C for another 2 hours.[6]
-
After completion, concentrate the solvent under reduced pressure.[2][6]
-
Acidify the remaining aqueous solution with 1N HCl to a pH of approximately 4 to precipitate the product.[7]
-
Filter the solid precipitate, wash with water, and dry to yield this compound.[2][6][7]
Visualizations
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of 4-Amino-3-chlorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Amino-3-chlorobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Incomplete precipitation during isolation. - Product loss during transfers. - Use of excess solvent during recrystallization. - Product is partially soluble in the wash solvent. | - Adjust the pH of the solution to the isoelectric point of this compound to ensure maximum precipitation. - Carefully transfer materials between vessels to minimize physical loss. - Use the minimum amount of hot solvent necessary to dissolve the crude product during recrystallization. - Wash the purified crystals with a minimal amount of ice-cold solvent. |
| Product "Oils Out" During Recrystallization | - The boiling point of the recrystallization solvent is higher than the melting point of the solute. - The presence of impurities lowers the melting point of the mixture. - The solution is too concentrated. | - Select a solvent with a lower boiling point. - Attempt to remove impurities by pre-purification steps like washing with a solvent in which the impurity is soluble but the product is not. - Add a small amount of additional hot solvent to the mixture to reduce the concentration. |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated. - The solution is supersaturated, but nucleation has not occurred. | - Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Purified Product is Discolored (Yellow or Brown) | - Presence of colored organic impurities or oxidation byproducts. | - Treat the solution of the crude product with activated charcoal before the final crystallization step. Gently heat the solution with a small amount of activated charcoal and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] |
| Presence of Starting Material in Final Product | - Incomplete reaction during synthesis (e.g., incomplete hydrolysis of methyl 4-amino-3-chlorobenzoate). | - Ensure the initial synthesis reaction goes to completion by monitoring with techniques like TLC or HPLC. - If the starting material is present, a carefully chosen recrystallization solvent may help in its removal. |
| Presence of Over-halogenated Impurity | - Over-chlorination during the synthesis of the precursor. | - Optimize the stoichiometry of the chlorinating agent and reaction conditions during the synthesis. - Purification by column chromatography may be necessary to separate the desired product from the di-chlorinated impurity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include:
-
Unreacted starting materials: Depending on the synthetic route, this could be methyl 4-amino-3-chlorobenzoate or precursors like 3-chloro-4-nitrobenzoic acid.
-
Over-halogenated byproducts: Such as 4-amino-3,5-dichlorobenzoic acid, which can form if the chlorination step is not carefully controlled.
-
Isomeric impurities: Other isomers of amino-chlorobenzoic acid may be present, arising from impurities in the initial starting materials.
-
Colored impurities: These are often polymeric or degradation products formed during the synthesis.
Q2: What is the best solvent for the recrystallization of this compound?
Q3: How can I remove colored impurities from my product?
A3: The most common method for removing colored impurities is to use activated charcoal.[1] Before the recrystallization step, add a small amount of activated charcoal to the hot solution containing your dissolved crude product. The charcoal will adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly. After a brief heating period with the charcoal, perform a hot filtration to remove the charcoal before allowing the filtrate to cool and crystallize.
Q4: My recrystallization is not working; the product is "oiling out". What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be caused by using a solvent with too high a boiling point or by the presence of impurities that depress the melting point. To resolve this, you can try reheating the solution to redissolve the oil, then add a small amount of additional solvent to decrease the saturation. Allowing the solution to cool more slowly can also promote crystal formation instead of oiling out.[1]
Q5: I have a low yield after recrystallization. How can I improve it?
A5: A low yield can result from several factors. Ensure you are using the minimum amount of hot solvent required to dissolve your crude product. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Also, make sure to cool the solution thoroughly, perhaps in an ice bath, to maximize crystal precipitation. Finally, when washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
Experimental Protocols
Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to determine a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat it to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Preheat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it to remove the charcoal and any other insoluble materials.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, place the flask in an ice bath for at least 30 minutes after it has reached room temperature.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
-
Analysis: Determine the melting point of the recrystallized product and analyze its purity using a suitable technique like HPLC.
Data Presentation
Table 1: Hypothetical Purity and Yield Data for Purification of this compound
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol/Water) | 92.5 | 99.2 | 85 |
| Recrystallization with Charcoal Treatment | 92.5 (colored) | 99.1 | 80 |
| Column Chromatography (Silica Gel) | 85.0 | 99.8 | 70 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Analytical Techniques for Monitoring 4-Amino-3-chlorobenzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring reactions involving this compound?
A1: The most common techniques for monitoring reactions with this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[1] TLC is often used for rapid, qualitative assessment of reaction progress, while HPLC provides quantitative data on the consumption of reactants and formation of products.[1] NMR and FTIR are used to confirm the structural changes in the molecule.
Q2: How can I visualize this compound and its derivatives on a TLC plate?
A2: Since this compound and its derivatives contain an aromatic ring, they are typically UV-active. The primary method for visualization is a UV lamp, usually at 254 nm.[1] Staining with potassium permanganate or iodine can also be effective.[1]
Q3: What should I consider when choosing an HPLC method for purity analysis of this compound?
A3: For purity analysis of this compound by HPLC, a reversed-phase C18 column is commonly used.[2][3] The mobile phase is typically a mixture of an organic solvent like acetonitrile or methanol and water, often with a modifier like formic or acetic acid to improve peak shape.[3][4] UV detection at a wavelength where the analyte has significant absorbance, such as 254 nm, is a standard approach.[1][3]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q1: I am observing peak tailing with my this compound sample in HPLC. What could be the cause and how can I fix it?
A1: Peak tailing for aromatic amines like this compound is often due to secondary interactions with silanol groups on the stationary phase of the column.[5] Here are some steps to troubleshoot this issue:
-
Mobile Phase pH: Ensure the mobile phase pH is more than two units away from the pKa of this compound to minimize silanol interactions.[5]
-
Buffer Concentration: Use a sufficient buffer concentration, typically between 10-50 mM.[5]
-
Mobile Phase Additives: Consider adding a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v) to block the active sites on the stationary phase.[5]
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[6]
-
Column Contamination: Contaminants from previous injections can build up on the column. Flush the column with a strong solvent. Using a guard column can help prevent this.[7]
Q2: My HPLC baseline is noisy. What are the potential causes and solutions?
A2: A noisy baseline in HPLC can be caused by several factors:
-
Contaminated Mobile Phase: Impurities or dissolved gas in the mobile phase can cause baseline noise.[6][8] Ensure you are using high-purity solvents, filter them before use, and degas the mobile phase.[6]
-
System Leaks: Leaks in the pump, injector, or detector can lead to pressure fluctuations and a noisy baseline.[6][9] Regularly inspect the system for any leaks.[6]
-
Detector Issues: A failing lamp or contaminated flow cell in the detector can cause instability.[8] Regular maintenance and calibration of the detector are important.[6]
Thin-Layer Chromatography (TLC)
Q1: The spots on my TLC plate are streaking. What can I do to improve the separation?
A1: Streaking or elongated spots on a TLC plate can be due to:
-
Sample Overloading: The sample applied to the plate is too concentrated. Prepare a more diluted sample solution for spotting.[1]
-
High Polarity: The compound is highly polar and interacts strongly with the silica gel. Adding a small amount of acetic acid to the mobile phase can help for acidic compounds like this compound.[1][10]
Q2: I see multiple new spots on my TLC plate during the reaction. How do I interpret this?
A2: The appearance of multiple new spots can indicate the formation of byproducts or intermediates in your reaction. It is important to run reference spots of your starting material and any known potential byproducts alongside your reaction mixture for comparison.
Data Presentation
Table 1: Physicochemical Properties
| Property | This compound |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol [11] |
| Melting Point | 224-229 °C[11] |
| Appearance | Solid[11] |
| CAS Number | 2486-71-7[11] |
Table 2: HPLC Purity Analysis Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid)[4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 30 °C[3][4] |
| Detection Wavelength | 254 nm[3][4] |
| Injection Volume | 10 µL[3][4] |
Experimental Protocols
Protocol for HPLC Analysis
-
Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mixture of HPLC-grade acetonitrile and water, and add 0.1% formic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas it before use.[3]
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 0.1 mg/mL).[3]
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a similar concentration as the standard solution. If necessary, filter the sample solution through a 0.45 µm syringe filter.[3]
-
-
Chromatographic Conditions:
-
Injection and Data Analysis:
Protocol for TLC Monitoring
-
Plate Preparation: On a silica gel TLC plate, draw a faint starting line with a pencil.
-
Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (a single spot containing both the starting material and the reaction mixture) on the starting line.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).[1] Allow the solvent front to move up the plate.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[1]
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot in the reaction mixture lane indicate the progress of the reaction.[1]
Mandatory Visualization
Caption: Workflow for monitoring a chemical reaction using TLC and HPLC.
Caption: Troubleshooting guide for HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-Amino-3-chlorobenzoic Acid
Welcome to the technical support center for the synthesis of 4-Amino-3-chlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes for this compound?
Two of the most common and scalable synthetic routes for producing this compound are:
-
Hydrolysis of Methyl 4-amino-3-chlorobenzoate: This is a straightforward method that involves the saponification of the methyl ester to the corresponding carboxylic acid. It is often preferred when the starting ester is readily available and offers high yields.[1][2]
-
Reduction of 4-chloro-3-nitrobenzoic acid: This route involves the reduction of a nitro group to an amine. This is a widely used industrial method for producing aromatic amines. Common reducing agents include metals like iron or tin in an acidic medium, or catalytic hydrogenation.[3][4]
Q2: What are the critical process parameters to monitor during the reduction of 4-chloro-3-nitrobenzoic acid?
When scaling up the reduction of 4-chloro-3-nitrobenzoic acid, several parameters are crucial for ensuring high yield, purity, and safety:
-
Temperature Control: The reduction of nitroarenes is often highly exothermic, especially when using metal/acid systems. It is essential to have robust temperature control, such as controlled addition of reagents and efficient cooling, to prevent runaway reactions and the formation of byproducts.[3]
-
Rate of Reagent Addition: A slow, controlled addition of the reducing agent is critical to manage the exotherm and prevent localized temperature spikes that can lead to impurity formation.[3]
-
pH Control During Workup: The isolation of the final product is highly dependent on the pH. Adjusting the pH is critical for maximizing the precipitation of this compound while keeping impurities in the solution.[3]
-
Purity of Starting Materials: Using high-purity 4-chloro-3-nitrobenzoic acid is important, as isomeric impurities can be carried through the synthesis, complicating purification.[3]
Q3: How can I effectively monitor the reaction's progress on a larger scale?
For both laboratory and pilot-scale synthesis, reaction progress can be effectively monitored using:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the reaction progress, including the concentration of reactants, products, and any impurities.
Q4: What are the typical yields and purity levels for this compound on a larger scale?
With an optimized process, the synthesis of this compound can achieve high yields. For instance, the hydrolysis of methyl 4-amino-3-chlorobenzoate can yield up to 94.6%.[1] For pharmaceutical applications, the desired purity is typically very high, often greater than 98%. The final purity is heavily influenced by the effectiveness of the purification steps, such as recrystallization.
Q5: What are the primary safety considerations when scaling up this synthesis?
The primary safety concerns include:
-
Exothermic Reaction: The reduction of the nitro group can be highly exothermic.[3] Ensure adequate cooling capacity and a plan for emergency cooling.
-
Handling of Reagents: Many reagents used in the synthesis are hazardous. For example, strong acids and bases are corrosive, and some metal powders can be pyrophoric. Always consult the Safety Data Sheet (SDS) for all chemicals and use appropriate personal protective equipment (PPE).
-
Hydrogen Gas: If using catalytic hydrogenation, hydrogen is highly flammable and can form explosive mixtures with air. Ensure the use of appropriate equipment and a well-ventilated area.
Troubleshooting Guides
Problem: Low Product Yield
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
Answer: Low yield is a common issue when scaling up. The primary causes are typically incomplete reaction, product loss during workup and isolation, or competing side reactions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | - Monitor the reaction closely: Use TLC or HPLC to ensure the reaction has gone to completion before starting the workup. - Increase reaction time or temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. - Check reagent stoichiometry and quality: Ensure that the correct molar ratios of reagents are used and that the reagents have not degraded. |
| Product Loss During Workup | - Optimize pH for precipitation: The solubility of this compound is pH-dependent. Carefully adjust the pH to the isoelectric point to maximize precipitation. - Thorough extraction and washing: If an extraction is performed, use an adequate volume of solvent and perform multiple extractions. When precipitating the product, wash the filter cake with a minimal amount of cold solvent to avoid redissolving the product. |
| Side Reactions | - Control reaction temperature: For exothermic reactions, maintain the recommended temperature range to minimize the formation of byproducts. - Purity of starting materials: Use high-purity starting materials to avoid carrying impurities through the synthesis.[3] |
Problem: Product Purity Issues
Question: My final product is discolored or contaminated with impurities according to HPLC analysis. How can I identify and minimize these impurities?
Answer: Impurities can arise from unreacted starting materials, side products, or residues from the workup process.
| Potential Impurity | Identification & Minimization Strategies |
| Unreacted Starting Material | - Identification: Detectable by HPLC or TLC. - Minimization: Drive the reaction to completion by optimizing reaction time, temperature, and reagent stoichiometry. |
| Over-reduction or Side Products | - Identification: Can be identified by analytical techniques like LC-MS or NMR. - Minimization: Maintain strict control over reaction conditions, particularly temperature and the amount of reducing agent. |
| Reagent Residue | - Identification: Inorganic salts can be detected by residue on ignition testing. - Minimization: Ensure thorough washing of the product cake. For metal catalysts or residues, a filtration step through a filter aid like Celite® can be effective.[3] |
| Isomeric Impurities | - Identification: Often difficult to separate and require chromatographic methods for identification. - Minimization: The most effective solution is to use a high-purity starting material. If present, purification via recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary.[3] |
Problem: Difficulties in Product Isolation
Question: I am having trouble with the filtration and precipitation steps during the workup. The filtration is very slow, or the product does not precipitate as expected.
Answer: Isolation issues are common during scale-up due to larger volumes and quantities of solids.
| Issue | Troubleshooting Steps & Solutions |
| Slow Filtration | - Use a filter aid: Fine particulates can clog the filter paper. Using a pad of a filter aid like Celite® can significantly improve the filtration rate.[3] - Hot filtration: If the product is soluble in the hot reaction mixture, performing the filtration while the solution is hot can help by reducing viscosity. |
| Poor Precipitation | - Optimize pH: The most likely cause is an incorrect pH. Use a calibrated pH meter and slowly add acid or base to reach the target pH for precipitation. - Cooling: Cooling the mixture in an ice bath after pH adjustment can further enhance precipitation and increase yield.[3] - Induce crystallization: If the solution is supersaturated, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can initiate crystallization. |
Experimental Protocols
Method 1: Hydrolysis of Methyl 4-amino-3-chlorobenzoate
This method involves the saponification of the methyl ester using a base, followed by acidification to precipitate the carboxylic acid.
Materials:
-
Methyl 4-amino-3-chlorobenzoate
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Dissolution: Dissolve methyl 4-amino-3-chlorobenzoate in methanol.
-
Saponification: Add a solution of sodium hydroxide to the methanol solution.
-
Reaction: Stir the mixture at approximately 45°C for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[1][2]
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Precipitation: To the aqueous residue, slowly add hydrochloric acid with stirring to acidify the mixture. This compound will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration.
-
Washing and Drying: Wash the filter cake with cold water and dry the product to a constant weight.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 94.6% | [1] |
| Reaction Temperature | 45°C | [1][2] |
| Reaction Time | 5-7 hours | [1] |
Method 2: Reduction of 4-chloro-3-nitrobenzoic acid
This protocol describes a general procedure for the reduction of the nitro group using iron powder in an acidic medium.
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Ethanol or Water (as solvent)
-
Iron powder
-
Ammonium chloride or Hydrochloric acid
-
Sodium Carbonate or Sodium Hydroxide (for workup)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reaction Setup: To a reaction vessel, add 4-chloro-3-nitrobenzoic acid and the solvent (e.g., a mixture of ethanol and water).
-
Addition of Acid/Salt: Add ammonium chloride or a small amount of hydrochloric acid to the mixture.
-
Heating: Heat the mixture to a gentle reflux.
-
Addition of Reducing Agent: Slowly and portion-wise, add iron powder to the refluxing mixture. The reaction is exothermic, so control the addition rate to maintain a steady reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture slightly and, while still hot, filter it through a pad of Celite® to remove the iron salts.
-
Wash the filter cake with hot solvent.
-
Combine the filtrates and concentrate under reduced pressure to remove the organic solvent (if used).
-
Adjust the pH of the aqueous solution with a base (e.g., sodium carbonate) to precipitate any remaining iron salts, and filter again if necessary.
-
Carefully acidify the filtrate with hydrochloric acid to precipitate the this compound.
-
-
Isolation and Drying: Collect the product by filtration, wash with cold water, and dry.
Quantitative Data Comparison of Synthesis Routes:
| Parameter | Method 1: Hydrolysis | Method 2: Reduction |
| Starting Material | Methyl 4-amino-3-chlorobenzoate | 4-chloro-3-nitrobenzoic acid |
| Key Reagents | NaOH, HCl | Iron powder, NH₄Cl/HCl |
| Typical Yield | ~95% | 80-90% (typical for nitro reductions) |
| Reaction Temperature | 45°C | 70-100°C (reflux) |
| Key Challenges | Availability of starting ester | Exothermic reaction control, removal of iron salts |
Visualizations
Caption: Experimental Workflow for Hydrolysis of Methyl 4-amino-3-chlorobenzoate.
Caption: Experimental Workflow for Reduction of 4-chloro-3-nitrobenzoic acid.
References
Preventing degradation of 4-Amino-3-chlorobenzoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Amino-3-chlorobenzoic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration (2-8°C) is recommended as a precautionary measure to minimize degradation.[1] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q2: My this compound has changed color (e.g., turned brownish). Is it still usable?
Q3: I accidentally left my container of this compound open on the bench. What should I do?
A3: Leaving the container open exposes the compound to atmospheric moisture and oxygen, which can accelerate degradation. The extent of degradation will depend on the duration of exposure and the ambient humidity. If the exposure was brief, the material may still be usable for non-critical applications. However, for quantitative studies or syntheses where stoichiometry is important, it is best to use a fresh sample. To prevent this in the future, always ensure containers are tightly sealed immediately after use.
Q4: Can I store solutions of this compound?
A4: Stock solutions of this compound, particularly in organic solvents like DMSO, can be stored for short periods. For instance, storage at -20°C can be suitable for up to a month, while storage at -80°C may extend the stability to six months.[3] However, aqueous solutions are more susceptible to microbial growth and hydrolysis. It is always best practice to prepare aqueous solutions fresh for immediate use. If you must store solutions, it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected reaction products or low yield in synthesis | Degradation of the this compound starting material. | Confirm the purity of your starting material using an appropriate analytical method (e.g., HPLC, NMR). If degradation is suspected, use a fresh, properly stored batch. Consider re-purifying the existing stock if a fresh batch is unavailable. |
| Inconsistent analytical results (e.g., chromatography, spectroscopy) | The compound has degraded between experiments. | Always use freshly prepared solutions for analysis. If using a solid, ensure it has been stored under the recommended conditions. Check for the appearance of new peaks in your chromatogram or new signals in your spectra that could indicate degradation products. |
| Physical changes in the solid (e.g., clumping, caking) | Absorption of moisture. | The compound is hygroscopic. Store it in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed. If clumping has occurred, it may be possible to dry the material under vacuum, but its purity should be re-verified before use.[1] |
| Precipitation from a stored solution | The solution has become supersaturated due to temperature fluctuations, or the compound is degrading into less soluble products. | Allow the solution to return to room temperature and see if the precipitate redissolves. If it does not, it is likely a degradation product. In such cases, the solution should be discarded and a fresh one prepared. |
Degradation Pathways and Prevention
The primary mechanisms for the degradation of this compound during storage are oxidation and photodegradation.
Oxidation
Prevention Workflow:
Caption: Workflow for preventing oxidative degradation.
Photodegradation
Aromatic compounds, especially those with amino groups, can be sensitive to light, particularly UV radiation.[1] Exposure to light can provide the energy needed to initiate degradation reactions, leading to the formation of various photoproducts.
Prevention Workflow:
Caption: Workflow for preventing photodegradation.
Experimental Protocols
To assess the stability of this compound in your laboratory, an accelerated stability study can be performed. This involves subjecting the compound to stressed conditions to predict its long-term stability.
Accelerated Stability Study Protocol
Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.
Materials:
-
This compound (single batch)
-
Amber glass vials with tight-fitting caps
-
Controlled environment chambers or ovens
-
HPLC system with a suitable column (e.g., C18)
-
Spectrophotometer
-
NMR spectrometer
Methodology:
-
Sample Preparation:
-
Aliquot approximately 100 mg of this compound into several amber glass vials.
-
Tightly seal the vials.
-
Prepare a control sample to be stored at -20°C for the duration of the study.
-
-
Initial Analysis (Time = 0):
-
Perform a complete analysis of the control sample to establish baseline data.
-
Appearance: Record the color and physical state of the solid.
-
Purity (HPLC): Develop and validate a stability-indicating HPLC method. Dissolve a known concentration of the compound in a suitable solvent (e.g., methanol or acetonitrile) and inject it into the HPLC system. Record the peak area of the main compound and any impurities.
-
Identity (Spectroscopy): Obtain UV-Vis and NMR spectra to confirm the chemical structure.
-
-
Storage Conditions:
-
Place the vials in controlled environment chambers set to the following conditions as per ICH guidelines:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Intermediate (if significant change is observed at accelerated conditions): 30°C ± 2°C / 65% RH ± 5% RH
-
Long-term (for comparison): 25°C ± 2°C / 60% RH ± 5% RH
-
-
-
Time Points for Testing:
-
For the accelerated study, test the samples at regular intervals, for example: 0, 1, 3, and 6 months.
-
-
Analysis at Each Time Point:
-
At each scheduled time point, remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Perform the same set of analyses as in the initial analysis (Appearance, Purity, and Identity).
-
-
Data Evaluation:
-
Compare the results from the stressed samples to the initial (Time = 0) data and the control sample.
-
A "significant change" is typically defined as a failure to meet the established specifications, which can include:
-
A significant change in appearance.
-
A notable decrease in purity (e.g., >5%).
-
The appearance of a degradation product exceeding a specified limit (e.g., >0.5%).
-
Failure to meet identity tests.
-
-
Experimental Workflow Diagram:
References
Validation & Comparative
A Comparative Guide to Confirming the Purity of 4-Amino-3-chlorobenzoic Acid by HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of chemical reagents and intermediates is a cornerstone of reliable and reproducible results. 4-Amino-3-chlorobenzoic acid is a key building block in the synthesis of a variety of pharmaceutical compounds.[1][2] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for purity analysis of this compound against other analytical techniques, supported by detailed experimental protocols and comparative data.
The Importance of Purity Analysis
The purity of this compound directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from the synthetic route, leading to the presence of unreacted starting materials, by-products, or isomers.[3] For instance, the synthesis of this compound can be achieved through the hydrolysis of methyl 4-amino-3-chlorobenzoate.[4][5] Potential impurities could therefore include the starting ester or other related compounds. Rigorous analytical testing is crucial to identify and quantify these impurities to ensure they are below acceptable limits.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of compounds like this compound.[6] A validated HPLC method can accurately determine the percentage of the main compound and detect the presence of impurities.[6]
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a standard reversed-phase HPLC method for the purity analysis of this compound.
1. Instrumentation and Materials:
-
HPLC System equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
This compound reference standard (≥98.0% purity).[7]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid or Phosphoric acid (for mobile phase modification).
2. Preparation of Solutions:
-
Mobile Phase: A mixture of aqueous 0.1% formic acid (A) and acetonitrile (B). A gradient elution may be necessary to separate all impurities.
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample, dissolve it in 10 mL of diluent to create a stock solution, and then dilute 1 mL of this stock to 10 mL with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.[6]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Run Time: Sufficient to allow for the elution of the main peak and any potential impurities.
4. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: HPLC Purity Analysis
Below is a table presenting hypothetical purity data for three different batches of this compound, analyzed using the HPLC method described above.
| Batch Number | Retention Time (min) | Peak Area | Purity (%) |
| Batch A | 5.2 | 4567890 | 99.5 |
| Batch B | 5.2 | 4498765 | 98.2 |
| Batch C | 5.3 | 4601234 | 99.8 |
Comparison with Alternative Analytical Methods
While HPLC is a robust method for routine purity analysis, other techniques can offer complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity, making it ideal for identifying and quantifying volatile impurities.[8] However, derivatization of the non-volatile this compound may be required.
-
UV-Vis Spectrophotometry: This is a simple and cost-effective method for rapid quantification but lacks the specificity to separate the main compound from its impurities.[8][9]
The following table compares the key performance characteristics of these methods for the analysis of aminobenzoic acid derivatives.[8]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Selectivity | High | Very High | Low |
| Sensitivity | Moderate | High | Low |
| Quantitation | Excellent | Excellent | Good (for pure samples) |
| Instrumentation Cost | Moderate | High | Low |
| Sample Throughput | High | Moderate | Very High |
Experimental Workflow and Signaling Pathway Visualization
To visually represent the logical flow of the HPLC purity confirmation process, a diagram is provided below.
Caption: Workflow for HPLC Purity Confirmation of this compound.
Conclusion
Confirming the purity of this compound is a critical step in drug development and chemical research. High-Performance Liquid Chromatography offers a reliable, robust, and specific method for routine quality control. While alternative techniques such as GC-MS and UV-Vis spectrophotometry have their specific applications, HPLC provides an excellent balance of performance and accessibility for purity determination. The detailed protocol and comparative data presented in this guide serve as a valuable resource for scientists to ensure the quality of their starting materials and intermediates.
References
- 1. This compound | 2486-71-7 [chemicalbook.com]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of 4-Amino-3-chlorobenzoic Acid and 4-Amino-3-bromobenzoic Acid for Synthetic Applications
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the fields of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated aromatic compounds, such as 4-Amino-3-chlorobenzoic acid and 4-Amino-3-bromobenzoic acid, are invaluable intermediates due to their versatility. This guide provides an objective comparison of these two reagents, supported by experimental data, to inform strategic decisions in research and development.
Physicochemical Properties: A Head-to-Head Comparison
A foundational understanding of the physicochemical properties of these compounds is essential as these characteristics influence solubility, reaction kinetics, and purification processes.
| Property | This compound | 4-Amino-3-bromobenzoic acid |
| Molecular Formula | C₇H₆ClNO₂[1] | C₇H₆BrNO₂[1] |
| Molecular Weight | 171.58 g/mol [1] | 216.03 g/mol [1][2] |
| CAS Number | 2486-71-7[1] | 6311-37-1[1][2] |
| Melting Point | 224-229 °C[1] | 211-215 °C[1] |
| Appearance | Solid[1] | Solid[1] |
| IUPAC Name | This compound[1] | 4-amino-3-bromobenzoic acid[1][2] |
Reactivity Analysis: The Influence of the Halogen
The primary differentiator in the chemical behavior of these two molecules is the halogen substituent at the 3-position. While both chlorine and bromine are electron-withdrawing through induction and electron-donating via resonance, the properties of the carbon-halogen bond significantly influence their reactivity in key transformations.
In palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery, aryl bromides are generally more reactive than their corresponding aryl chlorides.[1] This enhanced reactivity is a consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the oxidative addition step in the catalytic cycle. The general reactivity trend for halogens in these reactions is I > Br > OTf > Cl.[1]
Key Takeaways:
-
4-Amino-3-bromobenzoic acid: Offers higher reactivity, enabling milder reaction conditions and potentially higher yields in cross-coupling reactions.[1] This makes it a preferred choice for the synthesis of complex molecules where preserving sensitive functional groups is crucial.[1]
-
This compound: While less reactive, it is often more cost-effective, making it a suitable starting material for large-scale syntheses where reaction conditions can be optimized to drive the transformation.[1]
Caption: Relative reactivity of aryl halides in cross-coupling reactions.
Experimental Protocols and Data
The choice of a synthetic route is a critical factor in the overall efficiency of producing a target molecule. Below are representative protocols for the synthesis of both compounds.
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.[3]
Experimental Protocol:
-
Dissolve methyl 4-amino-3-chlorobenzoate (10.8 mmol) in methanol (20 mL).[4]
-
Add 1 N NaOH (11 mL, 11 mmol) to the solution at 45°C.[4]
-
Stir the reaction mixture for 5 hours at 45°C, then overnight at room temperature.[4]
-
Add more 1N NaOH (5 mL, 5 mmol) and stir at 45°C for an additional 2 hours.[4]
-
Concentrate the solvent and acidify with 1N HCl (16 ml) to precipitate the product.[4]
-
Filter and dry the solid to yield this compound.[4] A reported yield for this method is 94.6%.[3][4]
Synthesis of 4-Amino-3-bromobenzoic acid
Two common methods for the synthesis of 4-amino-3-bromobenzoic acid are presented below.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
-
Dissolve 4-aminobenzoic acid (100 mmol) in 50 mL of N,N-dimethylformamide (DMF).[5][6]
-
Add N-bromosuccinimide (NBS) (100 mmol) to the solution.[5][6]
-
Pour the reaction mixture into 100 mL of water to precipitate the product.[5][6]
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.[5][6] This method has a reported yield of approximately 70%.[5][6]
Protocol 2: Bromination using Hydrogen Peroxide and Ammonium Bromide
-
In a 25 mL flask, combine 4-aminobenzoic acid (0.0146 mol) and ammonium bromide (0.016 mol) in 15 mL of acetic acid.[5]
-
Add hydrogen peroxide (0.016 mol) dropwise to the mixture.[5]
-
Stir the mixture at room temperature for 3 hours.[5]
-
Stop stirring and allow the precipitate to settle.[5]
-
Filter the obtained precipitate and wash it with water.[5]
Caption: Generalized workflow for the synthesis of halogenated aminobenzoic acids.
Spectroscopic Data for Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of these molecules. The chemical shifts are indicative of the electronic environment of the protons on the aromatic ring.
| Compound | ¹H NMR (Solvent) |
| This compound | (DMSO-d₆): δ 7.73 (d, 1H), 7.63 (dd, 1H), 6.88 (d, 1H), 5.95 (s, 2H, NH₂) |
| 4-Amino-3-bromobenzoic acid | (DMSO-d₆): δ 12.39 (br s, 1H, COOH), 7.89 (d, 1H), 7.63 (dd, 1H), 6.78 (d, 1H), 6.10 (s, 2H, NH₂) |
Note: ¹H NMR data for this compound is based on typical chemical shifts for analogous structures, and experimental verification is recommended.
Applications in Drug Development
Both 4-amino-3-chloro- and 4-amino-3-bromobenzoic acid are valuable scaffolds in the design of biologically active molecules.[3][7] The amino group can be readily acylated or alkylated, the carboxylic acid is a common feature in many drugs, and the halogen atom provides a handle for cross-coupling reactions to explore structure-activity relationships (SAR).[1][7]
-
This compound: Derivatives of this compound have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][8]
-
4-Amino-3-bromobenzoic acid: This intermediate is utilized in the synthesis of potent anti-inflammatory agents.[7] A notable example is its role as a precursor in the synthesis of Amfenac, a non-steroidal anti-inflammatory drug (NSAID).[7]
Caption: Logical relationship of halogenated aminobenzoic acids in drug discovery.
Conclusion
The choice between 4-Amino-3-bromobenzoic acid and this compound is a strategic decision for the synthetic chemist. 4-Amino-3-bromobenzoic acid provides higher reactivity in key synthetic transformations like palladium-catalyzed cross-coupling reactions, which may be essential for the synthesis of complex, sensitive molecules.[1] Conversely, this compound offers a more cost-effective option for larger-scale production, albeit with lower reactivity that may necessitate more stringent reaction conditions.[1] Ultimately, the selection should be guided by the specific reactivity required for the desired transformation, project budget, and scale of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-3-bromobenzoic acid | C7H6BrNO2 | CID 238935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Amino-3-chlorobenzoic Acid and Other Aminobenzoic Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 4-Amino-3-chlorobenzoic acid with other aminobenzoic acid isomers, namely 4-aminobenzoic acid (PABA), 3-aminobenzoic acid, and 2-aminobenzoic acid (anthranilic acid). This document provides a comparative analysis of their physicochemical properties and biological activities, supported by available experimental data and detailed methodologies.
Physicochemical Properties
The position of the amino and chloro groups on the benzoic acid ring significantly influences the physicochemical properties of these compounds, which in turn affects their solubility, absorption, and reactivity.
| Property | This compound | 4-Aminobenzoic acid (PABA) | 3-Aminobenzoic acid | 2-Aminobenzoic acid (Anthranilic acid) |
| Molecular Formula | C₇H₆ClNO₂ | C₇H₇NO₂ | C₇H₇NO₂ | C₇H₇NO₂ |
| Molecular Weight | 171.58 g/mol | 137.14 g/mol | 137.14 g/mol | 137.14 g/mol |
| Melting Point (°C) | 224-229 | 187-189 | 174-178[1] | 146-148[2] |
| pKa (carboxyl group) | ~4.49 (Predicted)[3] | 2.42 | 3.07 | ~2.05 |
| pKa (amino group) | Not available | 4.88 | 4.79 | 4.95 |
| Solubility in Water | Slightly soluble | 4.7 g/L (20 °C) | Slightly soluble (~1.6 g/L at 25°C)[1] | Moderately soluble[4] |
| Appearance | White to light yellow crystalline powder | White crystalline solid | White to off-white crystalline powder[1] | White or yellow solid[2] |
Comparative Biological Activities
The structural variations among these aminobenzoic acids lead to distinct biological activities, ranging from antimicrobial and anti-inflammatory effects to enzyme inhibition and anticancer properties.
Antimicrobial Activity
While data for this compound is limited, derivatives of aminobenzoic acids have shown a range of antimicrobial activities. The proposed mechanism for some derivatives involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit.[5]
| Compound/Derivative | Target Organism(s) | MIC (Minimum Inhibitory Concentration) | Reference |
| Schiff base of 4-Amino-3-bromobenzoic acid | Staphylococcus aureus (MRSA) | 15.62 µM | [5] |
| Schiff bases of p-aminobenzoic acid (PABA) | Staphylococcus aureus (MRSA) | 15.62 µM | [6] |
| 2-Amino-3-chlorobenzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent Activity | [7] |
| N-(4-chlorophenyl)-2-amino-4-chlorobenzamide | Staphylococcus aureus, Bacillus subtilis | 125 µg/mL | [7] |
Anti-inflammatory Activity
Derivatives of aminobenzoic acids are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[8]
| Compound/Derivative | Assay | IC₅₀ (Half-maximal Inhibitory Concentration) | Reference |
| 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid | Inhibition of NO, PGE2, iNOS, and COX-2 expression in LPS-activated microglia | Not specified | [8] |
| Derivatives of 2-aminobenzoic acid | Anti-inflammatory and analgesic activities | Some compounds showed more potent activity than aspirin and phenylbutazone |
Anticancer Activity: EGFR Inhibition
Recent studies have highlighted the potential of this compound derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] A hydrazine-1-carbothioamide derivative of 4-amino-3-chloro benzoate ester, designated as N5a, has shown promising cytotoxic effects against various cancer cell lines.[4]
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | EGFR Tyrosine Kinase IC₅₀ (µM) | Reference |
| N5a (derivative of this compound) | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 | 0.58 ± 0.04 | [4] |
| Erlotinib (Standard Drug) | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 | 0.95 ± 0.07 | [4] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition
Derivatives of this compound have been shown to inhibit the EGFR signaling pathway, which is crucial for cancer cell proliferation, survival, and metastasis. By blocking the tyrosine kinase activity of EGFR, these compounds can halt downstream signaling cascades.
Caption: EGFR Signaling Pathway Inhibition by a this compound derivative.
General Experimental Workflow for Biological Activity Screening
The following diagram outlines a general workflow for the initial screening of the biological activities of aminobenzoic acid derivatives.
Caption: A generalized workflow for synthesis and biological evaluation of aminobenzoic acids.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method[6]
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)
-
Positive control (broth with inoculum) and negative control (broth only)
-
-
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.
-
Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth.
-
In Vitro Cytotoxicity Assay (MTT Assay)[5]
This colorimetric assay is used to assess cell viability and determine the cytotoxic potential of a compound.
-
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, HCT-116)
-
96-well plates
-
Complete culture medium
-
Test compound and standard drug (e.g., Erlotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound or standard drug and incubate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Dissolve the resulting formazan crystals by adding 100 µL of a solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
-
EGFR Tyrosine Kinase Inhibition Assay[5]
This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Materials:
-
EGFR enzyme
-
Specific substrate (e.g., synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Detection reagents
-
-
Procedure:
-
Prepare a reaction mixture containing the EGFR enzyme, substrate, and ATP in a kinase assay buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.
-
Conclusion
The addition of a chlorine atom to the 4-aminobenzoic acid structure in this compound significantly alters its physicochemical and biological properties. While direct comparative data is still emerging, preliminary studies on its derivatives suggest promising potential as anticancer agents through the inhibition of the EGFR signaling pathway. Further research is warranted to fully elucidate its antimicrobial and anti-inflammatory activities in comparison to other aminobenzoic acid isomers. The experimental protocols and workflows provided in this guide offer a framework for such investigations, paving the way for the potential development of novel therapeutic agents based on the this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Structural Confirmation of 4-Amino-3-chlorobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard spectroscopic techniques for the structural elucidation of 4-Amino-3-chlorobenzoic acid. It includes detailed experimental protocols and presents comparative data to differentiate it from its isomers and related compounds, ensuring accurate structural confirmation.
Introduction to Spectroscopic Analysis
In the realm of chemical analysis, spectroscopy is an indispensable tool, allowing researchers to probe the molecular structure of compounds.[1][2][3] Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide unique and complementary information about a molecule's atomic connectivity, functional groups, and overall mass.[1][4] This guide will focus on the application of these methods for the unambiguous identification of this compound.
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally observed spectroscopic data for this compound and its structural isomers, 3-Amino-4-chlorobenzoic acid and 5-Amino-2-chlorobenzoic acid. This comparative data is crucial for distinguishing between these closely related compounds.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound | 12.37 (br s, 1H, -COOH), 7.71 (d, 1H, Ar-H), 7.59 (dd, 1H, Ar-H), 6.79 (d, 1H, Ar-H), 6.15 (s, 2H, -NH₂)[5] |
| 3-Amino-4-chlorobenzoic acid | ~7.8 (d, 1H), ~7.5 (d, 1H), ~7.3 (dd, 1H), ~5.5 (br s, 2H) |
| 5-Amino-2-chlorobenzoic acid | ~7.6 (d, 1H), ~7.1 (dd, 1H), ~6.9 (d, 1H), ~5.8 (br s, 2H) |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)
| Compound | Expected Chemical Shifts (δ) ppm |
| This compound | ~167 (-COOH), ~148 (C-NH₂), ~132 (C-Cl), ~130, ~128, ~120, ~115 (Ar-C) |
| 3-Amino-4-chlorobenzoic acid | ~168 (-COOH), ~149 (C-NH₂), ~135 (C-Cl), ~131, ~129, ~118, ~117 (Ar-C) |
| 5-Amino-2-chlorobenzoic acid | ~166 (-COOH), ~147 (C-NH₂), ~133 (C-Cl), ~131, ~125, ~120, ~118 (Ar-C) |
Table 3: IR Spectral Data Comparison (KBr Pellet, cm⁻¹)
| Compound | Characteristic Absorption Bands (cm⁻¹) |
| This compound | ~3400-3300 (N-H stretch), ~3200-2500 (O-H stretch), ~1700 (C=O stretch), ~1600, ~1480 (C=C stretch), ~830 (C-Cl stretch) |
| 3-Amino-4-chlorobenzoic acid | ~3450-3350 (N-H stretch), ~3200-2500 (O-H stretch), ~1690 (C=O stretch), ~1610, ~1490 (C=C stretch), ~820 (C-Cl stretch) |
| 5-Amino-2-chlorobenzoic acid | ~3420-3320 (N-H stretch), ~3200-2500 (O-H stretch), ~1695 (C=O stretch), ~1590, ~1470 (C=C stretch), ~810 (C-Cl stretch) |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 171/173 (³⁵Cl/³⁷Cl isotopes) | 154, 126, 90 |
| 3-Amino-4-chlorobenzoic acid | 171/173 (³⁵Cl/³⁷Cl isotopes) | 154, 126, 90[6] |
| 5-Amino-2-chlorobenzoic acid | 171/173 (³⁵Cl/³⁷Cl isotopes) | 154, 126, 90 |
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the deuterated solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum and identify the peak positions in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.[7]
Methodology (KBr Pellet Technique):
-
Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle to create a fine, uniform powder.
-
Pellet Formation: Transfer the mixture to a pellet-pressing die and apply 8-10 tons of pressure with a hydraulic press to form a transparent or translucent pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[8]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak.
Conclusion
By employing a combination of NMR, IR, and Mass Spectrometry, a complete and unambiguous structural confirmation of this compound can be achieved. The comparative data provided in this guide serves as a valuable resource for distinguishing it from its isomers, ensuring the integrity and accuracy of research and development activities. The detailed experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.
References
- 1. sciepub.com [sciepub.com]
- 2. azooptics.com [azooptics.com]
- 3. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. This compound | 2486-71-7 [chemicalbook.com]
- 6. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How Infrared Spectroscopy Analyzes Molecular Structures - Persee [pgeneral.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for 4-Amino-3-chlorobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a target molecule. 4-Amino-3-chlorobenzoic acid is a valuable scaffold, but a comprehensive understanding of its alternatives can unlock new synthetic strategies and structure-activity relationships. This guide provides an objective comparison of the performance of common alternatives to this compound, supported by representative experimental data, to inform strategic decisions in research and development.
The primary alternatives to this compound involve the substitution of the chlorine atom with other halogens (bromine, iodine) or a methyl group. These modifications significantly influence the reagent's reactivity, particularly in common synthetic transformations such as palladium-catalyzed cross-coupling reactions and amide bond formation.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the 4-amino-3-halobenzoic acid derivatives in this reaction is directly related to the carbon-halogen bond dissociation energy, following the general trend: Iodine > Bromine > Chlorine.[1][2] This hierarchy dictates the reaction conditions required, with the more reactive iodo- and bromo-derivatives often proceeding under milder conditions and with shorter reaction times compared to their chloro counterpart.[1] 4-Amino-3-methylbenzoic acid is generally not used in these coupling reactions as the methyl group is unreactive under these conditions.[3]
| Reagent | Representative Reaction Time (h) | Representative Temperature (°C) | Representative Yield (%) | Notes |
| 4-Amino-3-iodobenzoic acid | 4 - 12 | 80 | >90 | Highest reactivity, allows for milder conditions. |
| 4-Amino-3-bromobenzoic acid | 12 - 24 | 100 | ~85 | Good balance of reactivity and stability.[3] |
| This compound | 24 - 48 | 100 - 120 | ~70 | Less reactive, often requires more forceful conditions and specialized catalysts.[1] |
| 4-Amino-3-methylbenzoic acid | N/A | N/A | N/A | The C-CH3 bond is not susceptible to oxidative addition under these conditions.[3] |
Performance in Amide Bond Formation
Amide bond formation is another critical transformation in drug discovery. The reactivity of the carboxylic acid moiety in 4-amino-3-substituted benzoic acids is less influenced by the 3-substituent compared to cross-coupling reactions. However, the choice of coupling reagent is paramount for achieving high yields and purity. The following table provides a comparison of common coupling reagents for the amidation of 4-amino-3-substituted benzoic acids with a representative amine, such as benzylamine. The data is a synthesis of typical results expected for these classes of reagents.[4]
| Coupling Reagent | Additive | Base | Solvent | Representative Reaction Time (h) | Representative Yield (%) | Representative Purity (%) | Notes |
| EDC | HOBt | DIPEA | DMF | 12 | 85 | >95 | A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[4] |
| HATU | None | DIPEA | DMF | 2 | 95 | >98 | Highly efficient and fast-acting, especially for challenging couplings. May be more expensive.[4] |
| T3P® | None | Pyridine | EtOAc | 4 | 92 | >97 | A versatile and safe reagent with a straightforward workup.[4] |
For 4-amino-3-methylbenzoic acid, similar results to the halogenated analogs are expected in amide coupling reactions, as the methyl group has a minimal electronic effect on the carboxylic acid's reactivity in this context.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is generalized and would require optimization for specific substrates.[1][2]
Objective: To synthesize a 4-amino-3-aryl-benzoic acid derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Amino-3-halobenzoic acid (Bromo or Chloro derivative) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.01-0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the 4-amino-3-halobenzoic acid, arylboronic acid, and base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the solvent and the palladium catalyst.
-
Heat the reaction mixture with stirring. For the bromo-derivative, a temperature of 80-90 °C may be sufficient. For the chloro-derivative, a higher temperature of 100-120 °C and potentially a more specialized catalyst/ligand system may be necessary.[1]
-
Monitor the reaction progress by TLC or LC-MS. The reaction with the bromo-derivative is expected to reach completion faster.[1]
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: Dilute with water and an appropriate organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Representative Protocol for Amide Coupling using HATU
This protocol is a general starting point and may require optimization for specific amines.[5]
Objective: To synthesize an amide derivative of a 4-amino-3-substituted benzoic acid.
Materials:
-
4-Amino-3-substituted benzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of the 4-amino-3-substituted benzoic acid in anhydrous DMF, add DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU to the solution and stir for 15-30 minutes to allow for pre-activation.
-
Add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
References
Benchmarking 4-Amino-3-chlorobenzoic Acid Derivatives Against Known Inhibitors: A Comparative Guide
For researchers and professionals in the field of drug discovery, this guide offers an objective comparison of novel 4-Amino-3-chlorobenzoic acid derivatives against established inhibitors, with a focus on their potential as anticancer agents. The following sections provide a comprehensive evaluation of these compounds, supported by quantitative in vitro data, detailed experimental methodologies, and visualizations of the pertinent biological pathways and experimental workflows.
Anticancer Activity: Targeting the EGFR Signaling Pathway
A recent study has explored a series of 4-amino-3-chloro benzoate ester derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2][3][4] The efficacy of these novel compounds was benchmarked against Erlotinib, a well-established EGFR inhibitor.[2]
Among the synthesized compounds, the hydrazine-1-carbothioamide derivative, designated as N5a , emerged as a particularly potent agent.[1][2] In vitro studies revealed its significant cytotoxic effects against human lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines.[1][2] Furthermore, compound N5a demonstrated strong inhibitory activity against the EGFR tyrosine kinase, indicating a clear mechanism for its anticancer properties.[1][4] The study suggests that by inhibiting EGFR, compound N5a activates caspase 3 and caspase 8, thereby inducing the extrinsic apoptotic pathway.[1][4]
Data Presentation
The quantitative data from the comparative studies are summarized in the tables below. Lower IC50 and EC50 values indicate higher potency.
Table 1: Comparative Cytotoxicity Data (IC50, µM)
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| N5a | 37.1 ± 4.1 | 91.1 ± 9.1 | 49.6 ± 3.4 |
| N5b | 45.8 ± 4.8 | 89.7 ± 10.5 | 43.7 ± 5.1 |
| N5c | 90.1 ± 8.7 | 101.5 ± 11.2 | 54.2 ± 3.9 |
| N5d | 168.9 ± 10.4 | 208.3 ± 20.7 | 97.6 ± 10.4 |
| Erlotinib | 7.5 ± 1.5 | 11.6 ± 2.0 | 17.8 ± 2.2 |
Data sourced from a study on new 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors.[1]
Table 2: Comparative EGFR Kinase Inhibitory Activity (EC50, µM)
| Compound | EGFR Tyrosine Kinase |
| N4b | Comparable to Erlotinib |
| N4c | Comparable to Erlotinib |
| N5a | Comparable to Erlotinib |
| N5b | Comparable to Erlotinib |
| N5c | Comparable to Erlotinib |
| Erlotinib | Standard EGFR TKI |
The study reported that compounds N4b, N4c, N5a, N5b, and N5c were very effective in inhibiting EGFR kinase activity, with inhibitory activity comparable to that of erlotinib.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and for the validation of these findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[2]
-
Cell Seeding: Human cancer cell lines (A549, HepG2, and HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the 4-amino-3-chloro benzoate ester derivatives or the standard drug, Erlotinib, and incubated for 72 hours.[2]
-
MTT Addition: Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[2]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution, such as DMSO.[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.[2]
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of EGFR.[1][2]
-
Reaction Mixture Preparation: A reaction mixture is prepared in a kinase assay buffer containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.[2]
-
Compound Addition: The test compounds (4-amino-3-chloro benzoate ester derivatives or Erlotinib) are added to the reaction mixture at various concentrations.[2] The study evaluated eight concentrations ranging from 0.03 to 100 µM.[1]
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[2]
-
Signal Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[2] The percentage of inhibition is determined, and EC50 values are calculated.[1]
Visualizations
The following diagrams illustrate the targeted signaling pathway and a general workflow for the experimental evaluation of these compounds.
Caption: Targeted EGFR Signaling Pathway
Caption: Experimental Evaluation Workflow
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assay Protocols for 4-Amino-3-chlorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro assays for evaluating the biological activity of 4-Amino-3-chlorobenzoic acid derivatives, with a focus on their potential as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR). The following sections present detailed experimental methodologies, quantitative data from comparative studies, and visual representations of key biological pathways and experimental workflows to facilitate a comprehensive assessment of these compounds.
Anticancer Activity: Targeting the EGFR Signaling Pathway
A recent study has explored a series of 4-amino-3-chloro benzoate ester derivatives as potential inhibitors of EGFR, a crucial target in cancer therapy. The efficacy of these novel compounds was benchmarked against Erlotinib, a well-established EGFR inhibitor. The hydrazine-1-carbothioamide derivative, N5a , was identified as a particularly potent compound, demonstrating significant cytotoxic effects against various cancer cell lines and strong inhibitory activity against the EGFR tyrosine kinase.[1]
Comparative Cytotoxicity Data (IC₅₀, µM)
The half-maximal inhibitory concentration (IC₅₀) values presented below indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. Lower IC₅₀ values signify higher cytotoxic potency.
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| N5a | 37.1 ± 4.1 | 91.1 ± 9.1 | 49.6 ± 3.4 |
| N5b | 45.8 ± 4.8 | 89.7 ± 10.5 | 43.7 ± 5.1 |
| N5c | 90.1 ± 8.7 | 101.5 ± 11.2 | 54.2 ± 3.9 |
| N3c | 47.4 ± 5.9 | - | - |
| N3d | 80.2 ± 9.9 | 180.6 ± 14.0 | 74.2 ± 9.6 |
| N4a | 77.8 ± 6.0 | 314.4 ± 26.2 | 56.9 ± 6.3 |
| Erlotinib | 7.5 ± 1.5 | 11.6 ± 2.0 | 17.8 ± 2.2 |
Data sourced from a study on new 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors.[2] The study also assessed the selectivity of compound N5a against cancer cells using a normal human cell line (MCF10A) and found it to have a selectivity index of 11.1, indicating it preferentially targets cancer cells.[2]
Comparative EGFR Kinase Inhibitory Activity (EC₅₀, µM)
The half-maximal effective concentration (EC₅₀) values below represent the concentration of a compound that results in a 50% inhibition of EGFR kinase activity. Lower EC₅₀ values indicate greater inhibitory activity.
| Compound | EGFR Tyrosine Kinase |
| N5a | 4.8 ± 0.6 |
| N5b | 6.5 ± 0.9 |
| N5c | 8.2 ± 1.1 |
| N4b | 7.9 ± 1.0 |
| N4c | 5.3 ± 0.7 |
| Erlotinib | 4.4 ± 0.8 |
Data reflects the inhibitory activity of the new derivatives against EGFR kinase.[2]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is designed to determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, HCT-116)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human cancer cell lines in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or a standard drug like Erlotinib and incubate for 72 hours.[1]
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Dissolve the resulting formazan crystals by adding 100 µL of a solubilization solution.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.[1]
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of EGFR.
Materials:
-
EGFR tyrosine kinase kit (e.g., from Promega)
-
Test compounds (4-amino-3-chloro benzoate ester derivatives)
-
Standard inhibitor (e.g., Erlotinib)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.[1]
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.[1] A typical concentration range is from 0.03 to 100 µM.[2]
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[1]
-
Signal Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as luminescence-based assays that measure the amount of ADP produced.[1]
-
EC₅₀ Determination: Calculate the percentage of inhibition for each compound concentration and determine the EC₅₀ value from the resulting dose-response curve.[1][2] The percentage of inhibition can be determined using the formula: 100 - [(control – treated) / control].[2]
Caspase Activity Assay
This assay evaluates the activation of caspases, which are key mediators of apoptosis (programmed cell death).
Materials:
-
Caspase Assay Kits (e.g., for Caspase 3, 8, and 9)
-
Peptide substrate (e.g., Ac-DEVD-pNA for Caspase-3)
-
Microplate reader
Procedure:
-
The assay is based on the hydrolysis of a specific peptide substrate by the corresponding caspase, leading to the release of a chromophore (e.g., p-nitroaniline, pNA).[2]
-
Quantify the production of the chromophore by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a multimode reader.[2]
-
The experiment should be repeated multiple times in triplicate to ensure accuracy.[2] One study found that compound N5a activates caspase 3 and caspase 8, indicating the induction of the extrinsic apoptotic pathway.[2][3]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for the experimental evaluation of these compounds.
Caption: EGFR Signaling Pathway Inhibition by this compound derivatives.
Caption: General experimental workflow for evaluating this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for 4-Amino-3-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two primary synthesis routes for 4-amino-3-chlorobenzoic acid, a key intermediate in the pharmaceutical and chemical industries. By presenting a side-by-side analysis of experimental protocols, reaction yields, and starting materials, this document aims to inform strategic decisions in process development and chemical synthesis.
At a Glance: Comparing the Synthetic Pathways
Two prevalent methods for the synthesis of this compound are the hydrolysis of its methyl ester and the reduction of a nitro-substituted precursor. The following table summarizes the key quantitative data for each route, offering a clear comparison of their efficiency and material requirements.
| Parameter | Route 1: Hydrolysis | Route 2: Reduction of Nitro Compound |
| Starting Material | Methyl 4-amino-3-chlorobenzoate | 3-Chloro-4-nitrobenzoic acid |
| Key Reagents | Sodium Hydroxide, Hydrochloric Acid | Palladium on Carbon (Pd/C), Hydrogen gas |
| Solvent | Methanol | Ethyl Acetate or similar |
| Reaction Time | Several hours | Several hours |
| Reported Yield | 94.6%[1] | ~78% (analogous reaction) |
| Purity | High (recrystallization may be needed) | High (recrystallization may be needed) |
Visualizing the Synthetic Approaches
The following diagram illustrates the logical flow and key transformations in the two compared synthesis routes for this compound.
Caption: A comparative workflow of the two main synthesis routes for this compound.
Experimental Protocols
Route 1: Hydrolysis of Methyl 4-amino-3-chlorobenzoate
This synthetic approach involves the saponification of the methyl ester of the target compound.
Methodology:
-
A solution of methyl 4-amino-3-chlorobenzoate (2 g, 10.8 mmol) is prepared in methanol (20 mL).[1]
-
To this solution, 1 N sodium hydroxide (11 mL, 11 mmol) is added at 45°C.[1]
-
The reaction mixture is stirred for 5 hours at 45°C, followed by stirring overnight at room temperature.[1]
-
An additional portion of 1 N sodium hydroxide (5 mL, 5 mmol) is added, and the mixture is stirred at 45°C for another 2 hours.[1]
-
The solvent is concentrated, and 1 N hydrochloric acid (16 mL) is added to precipitate the product.[1]
-
The solid precipitate is filtered and dried to yield this compound.[1]
This method has a reported yield of 94.6%.[1]
Route 2: Reduction of 3-Chloro-4-nitrobenzoic Acid
This route utilizes the reduction of a nitro group to an amine. The following protocol is adapted from the synthesis of a structurally similar compound, 4'-aminophenyl-3-amino-4-chlorobenzoate.
Methodology:
-
3-Chloro-4-nitrobenzoic acid is dissolved in a suitable solvent such as ethyl acetate.
-
A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution.
-
The reaction mixture is stirred under a hydrogen gas atmosphere (balloon pressure) for several hours at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization.
The synthesis of 4'-aminophenyl-3-amino-4-chlorobenzoate from 4'-nitrophenyl-4-chloro-3-nitrobenzoate using this method gives a yield of 78%. A patent for the reduction of a substituted 3-nitro-4-chlorobenzamide derivative using zinc and sodium hydroxide reports a yield of over 95%.
Head-to-Head Analysis
Route 1 (Hydrolysis): This method demonstrates a very high reported yield and utilizes common laboratory reagents. The starting material, methyl 4-amino-3-chlorobenzoate, is commercially available. The multi-step addition of sodium hydroxide and the extended reaction time are points to consider for process optimization.
The choice between these two synthetic routes will ultimately depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the available laboratory equipment and safety infrastructure. Both methods provide viable pathways to the synthesis of this compound.
References
Validating the Mechanism of Action of 4-Amino-3-chlorobenzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel 4-Amino-3-chlorobenzoic acid derivatives against established therapeutic alternatives. Experimental data is presented to support the validation of their mechanism of action as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in oncology.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Recent studies have identified derivatives of this compound as promising anti-cancer agents.[1][2][3] The primary mechanism of action for these compounds is the inhibition of the EGFR tyrosine kinase.[1][4] EGFR is a transmembrane receptor that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][5] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[1][5]
In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and survival.[2][6] The this compound derivatives, much like the established EGFR inhibitors Erlotinib and Gefitinib, act as ATP-competitive inhibitors.[1][2] They bind to the ATP-binding site within the tyrosine kinase domain of EGFR, preventing its autophosphorylation and subsequent activation of downstream signaling.[1][2] This blockade of EGFR signaling ultimately leads to an inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[1][4] Specifically, the derivative designated as N5a has been shown to induce the extrinsic apoptotic pathway through the activation of caspase-3 and caspase-8.[1][4]
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by this compound derivatives and their alternatives.
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medschool.co [medschool.co]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Gefitinib - Wikipedia [en.wikipedia.org]
Comparative Cross-Reactivity Analysis of 4-Amino-3-chlorobenzoic Acid Analogs
A comprehensive guide for researchers and drug development professionals on the varied biological activities and structure-activity relationships of 4-Amino-3-chlorobenzoic acid analogs, with a focus on their potential as therapeutic agents.
This guide provides a comparative analysis of this compound and its analogs, examining their cross-reactivity profiles against various biological targets. The information presented is curated from recent studies to assist researchers and scientists in drug discovery and development.
Anticancer Activity: Targeting EGFR
Recent research has focused on the development of 4-amino-3-chloro benzoate ester derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2] A study detailing the synthesis and evaluation of novel derivatives, including 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide analogs, has provided valuable insights into their structure-activity relationships (SAR).[3][4]
Quantitative Analysis of EGFR Inhibition
The cytotoxic activity of these analogs was assessed against several human cancer cell lines, with IC50 values determined to quantify their anti-proliferative effects. The data is summarized in the table below.
| Compound ID | A549 (Lung Cancer) IC50 (μM) | HCT-116 (Colorectal Cancer) IC50 (μM) | HepG2 (Hepatocarcinoma) IC50 (μM) |
| N4a | 77.8 ± 6.0 | 314.4 ± 26.2 | 56.9 ± 6.3 |
| N4b | 207.5 ± 27.1 | 217.1 ± 19.6 | 220.9 ± 27.9 |
| N4c | 144.4 ± 11.4 | 149.5 ± 13.6 | 180.3 ± 17.6 |
| N5a | 37.1 ± 4.1 | 91.1 ± 9.1 | 49.6 ± 3.4 |
| N5b | 45.8 ± 4.8 | 89.7 ± 10.5 | 43.7 ± 5.1 |
| N5c | 90.1 ± 8.7 | 101.5 ± 11.2 | 54.2 ± 3.9 |
| N5d | 168.9 ± 10.4 | 208.3 ± 20.7 | 97.6 ± 10.4 |
| Erlotinib | 7.5 ± 1.5 | 11.6 ± 2.0 | 17.8 ± 2.2 |
| Data sourced from a study on new 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors.[3] |
Furthermore, the direct inhibitory effect on EGFR kinase activity was evaluated.
| Compound ID | EGFR Kinase Inhibition (%) at 10 μM |
| N4b | High |
| N4c | High |
| N5a | High |
| N5b | High |
| N5c | High |
| Erlotinib | High |
| Qualitative summary based on reported high efficacy.[3] |
In silico analysis indicated that the hydrazine-1-carbothioamide derivatives (N5a-d) exhibited the most favorable binding patterns with EGFR.[3][4] Specifically, compound N5a was found to induce apoptosis in cancer cells by targeting EGFR and activating caspases 3 and 8, suggesting its mechanism of action involves the extrinsic apoptotic pathway.[3][4]
Antimicrobial Potential
Derivatives of 4-aminobenzoic acid have been explored for their antimicrobial properties.[2] While specific data on a wide range of this compound analogs is limited, studies on structurally related compounds provide valuable insights. For instance, 2-amino-3-chlorobenzoic acid, an isomer, has demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[5]
The table below summarizes the reported antimicrobial activity of related aminobenzoic acid derivatives.
| Compound/Analog Class | Target Microorganism | Activity/Metric |
| 2-amino-3-chlorobenzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent Activity |
| Schiff's base of 2-chlorobenzoic acid | Escherichia coli | Comparable to Norfloxacin |
| N-(4-chlorophenyl)-2-amino-4-chlorobenzamide | Staphylococcus aureus, Bacillus subtilis | MIC: 125 µg/mL |
| Halogenated 4-aminobenzoic acid derivatives | Gram-positive strains | MIC starting from 15.62 µM |
| Data compiled from various sources on antimicrobial activities of related compounds.[6][7] |
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic route for creating derivatives of this compound begins with the esterification of the parent molecule.[3]
Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1): A suspension of this compound in absolute ethanol is cooled to -15°C.[3] Thionyl chloride is then added dropwise, maintaining the temperature below -10°C.[3] After stirring, the reaction mixture is refluxed for 3 hours.[3] The resulting precipitate is filtered, washed, and recrystallized to yield the ethyl ester.[3]
Further modifications, such as the synthesis of hydrazides and subsequently 1,3,4-oxadiazoles, benzohydrazones, or hydrazine-1-carbothioamides, can be achieved through established chemical transformations.[3]
Cytotoxicity Evaluation using MTT Assay
The anti-proliferative effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Procedure:
-
Cancer cell lines (e.g., A549, HCT-116, HepG2) are seeded in 96-well plates and incubated.
-
Cells are then treated with various concentrations of the test compounds.
-
After a set incubation period (e.g., 48 hours), an MTT solution is added to each well.
-
The formazan crystals formed by viable cells are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader to determine cell viability and calculate IC50 values.[8]
EGFR Kinase Inhibition Assay
To determine the direct inhibitory effect on the target enzyme, an EGFR kinase assay is performed.
Procedure:
-
The assay is typically conducted in a 96-well plate format.
-
Recombinant human EGFR is incubated with the test compounds at a specific concentration.
-
The kinase reaction is initiated by adding ATP and a suitable substrate.
-
The amount of phosphorylated substrate is quantified, often using an ELISA-based method or radiometric analysis, to determine the percentage of enzyme inhibition.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound analogs as potential therapeutic agents.
Caption: Workflow for Synthesis and Evaluation of Analogs.
Signaling Pathway Implication
The primary mechanism of action for the most potent this compound analogs identified in recent studies involves the inhibition of the EGFR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the EGFR Signaling Pathway.
By inhibiting the autophosphorylation of EGFR, these compounds block the downstream signaling cascade that promotes cancer cell growth and survival, ultimately leading to apoptosis.[3]
Conclusion
This compound serves as a versatile scaffold for the development of potent therapeutic agents, particularly in the realm of oncology. The cross-reactivity profile of its analogs, especially the hydrazine-1-carbothioamide derivatives, demonstrates significant inhibitory activity against EGFR. Future research may further explore the structure-activity relationships to optimize the efficacy and selectivity of these compounds, as well as broaden the investigation of their potential against other biological targets, including various microbial pathogens. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers entering this promising area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Amino-3-chlorobenzoic Acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Amino-3-chlorobenzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Hazard Profile
This compound is a chemical compound that requires careful handling. According to safety data sheets, it is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[2]
Essential Personal Protective Equipment (PPE) includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect skin.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling fine powders or generating dust.[3]
In case of exposure, follow standard first-aid measures and consult the Safety Data Sheet (SDS). For spills, sweep up the solid material, avoid generating dust, and place it into a suitable container for disposal.[2][4]
Step-by-Step Disposal Protocol
The disposal of this compound must always be managed as hazardous waste and conducted in accordance with all federal, state, and local regulations.[3][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2]
-
Waste Identification and Segregation:
-
Clearly identify all waste containing this compound. This includes pure unused chemical, contaminated labware (e.g., weighing boats, gloves), and residues from reactions.
-
Segregate this waste from other laboratory waste streams, particularly from non-halogenated materials, to prevent improper disposal and chemical reactions.[6] Keep chemicals in their original containers where possible and do not mix with other waste.[3]
-
-
Container Selection and Labeling:
-
Waste Accumulation and Storage:
-
Arranging for Professional Disposal:
-
Record Keeping:
-
Maintain a detailed log of all accumulated hazardous waste.[6] The log should include the chemical name, quantity, and the date it was added to the waste container.
-
Data on Laboratory Waste
Direct disposal of this compound into the sanitary sewer is prohibited. For context, the table below shows typical threshold limit values for certain substances in laboratory wastewater before it can be released into the sewer system. The properties of chlorinated aromatic compounds necessitate their collection as hazardous waste rather than aqueous disposal.
| Parameter | Threshold Limit Value (mg/L) |
| Adsorbable Organic Halogen Compounds (AOX) | 0.5 |
| Volatile Halogenated Hydrocarbons (VOX), total | 0.25 |
| Volatile Halogenated Hydrocarbons, individual | 0.05 |
| Aromatics, total | 0.05 |
| Benzene | 0.0025 |
| Polycyclic Aromatic Hydrocarbons (PAH) | 0.025 |
| Data sourced from a general guide on laboratory chemical waste.[9] |
Disposal Workflow Visualization
The following diagram illustrates the procedural workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Essential Safety and Operational Protocols for Handling 4-Amino-3-chlorobenzoic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper management of 4-Amino-3-chlorobenzoic acid, including personal protective equipment (PPE) requirements, procedural workflows, and disposal plans.
Hazard Identification: this compound is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed.[1][2] Adherence to strict safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This equipment should be worn at all times when handling the chemical to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended if there is a risk of splashing.[3] | Protects against dust particles and splashes that can cause serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a long-sleeved, fully-buttoned lab coat.[3] | Prevents direct skin contact, which can lead to irritation. Contaminated clothing should be removed and washed before reuse.[2][3] |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated, a NIOSH-approved respirator should be used.[2][4] | Avoids inhalation of dust, which may cause respiratory tract irritation.[1][2][4] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[3] | Protects feet from potential spills.[3] |
Experimental Workflow for Handling this compound
A systematic approach is essential for safely handling this compound from preparation to disposal. The following workflow diagram illustrates the key steps to be followed.
Caption: Workflow for handling this compound.
Operational and Disposal Plans
Handling Procedures:
-
Avoid Contact: Prevent all direct contact with the substance.[3]
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1][2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2][3] Do not eat, drink, or smoke in the work area.[1][2]
Emergency Procedures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1][2][3] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: If the substance enters the eyes, rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention if irritation persists.[1][2][3]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[1][2]
Disposal Plan: The disposal of this compound and its containers must be conducted in accordance with federal, state, and local regulations.[5]
-
Waste Segregation: Do not dispose of this chemical down the drain or in regular solid waste.[5] All waste containing this compound should be clearly identified and segregated from other laboratory waste.[5]
-
Containerization: Use a dedicated, leak-proof, and clearly labeled container for the collection of waste.[5][6] The container should be labeled as "Hazardous Waste" with the full chemical name.[5][6]
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
